molecular formula C12H14O4 B121839 Methyl 4-(3-methoxy-3-oxopropyl)benzoate CAS No. 40912-11-6

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B121839
CAS No.: 40912-11-6
M. Wt: 222.24 g/mol
InChI Key: MLKXCCLYRPKSBM-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXCCLYRPKSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344291
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-11-6
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in chemical research and drug discovery. This document details the strategic approach, experimental protocols, and relevant data for the multi-step synthesis, designed for an audience with a strong background in organic chemistry.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with commercially available starting materials. The overall strategy involves the formation of the carbon skeleton via a Heck reaction, followed by a reduction, a selective saponification, and a final esterification. This pathway is designed to be robust and scalable, offering good overall yields.

The logical workflow of this synthesis is outlined below:

Synthesis_Workflow A Methyl 4-iodobenzoate C Methyl 4-(2-methoxycarbonylvinyl)benzoate A:e->C:w Heck Reaction B Methyl acrylate B:e->C:w D Methyl 4-(2-methoxycarbonylethyl)benzoate C->D Reduction E 3-(4-(methoxycarbonyl)phenyl)propanoic acid D->E Selective Saponification F This compound E->F Esterification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate (Heck Reaction)

The initial step involves a palladium-catalyzed Heck reaction between methyl 4-iodobenzoate and methyl acrylate to construct the carbon-carbon backbone of the target molecule.

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_products Product R1 Methyl 4-iodobenzoate catalyst Pd(OAc)2, P(o-tol)3, Et3N, MeCN R2 Methyl acrylate P1 Methyl 4-(2-methoxycarbonylvinyl)benzoate catalyst->P1

Caption: Heck reaction for the formation of the cinnamate derivative.

Procedure:

A mixture of methyl 4-iodobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar Eq.
Methyl 4-iodobenzoate1.0
Methyl acrylate1.5
Palladium(II) acetate0.02
Tri(o-tolyl)phosphine0.04
Triethylamine2.0
Acetonitrile-

Table 1: Reagents for the Heck Reaction.

Step 2: Synthesis of Methyl 4-(2-methoxycarbonylethyl)benzoate (Reduction)

The unsaturated double bond in the cinnamate derivative is reduced to a saturated carbon-carbon bond via catalytic hydrogenation.

Reaction Scheme:

Reduction_Reaction cluster_reactant Reactant cluster_product Product R1 Methyl 4-(2-methoxycarbonylvinyl)benzoate reagents H2 (g), Pd/C, MeOH P1 Methyl 4-(2-methoxycarbonylethyl)benzoate reagents->P1

Caption: Catalytic hydrogenation of the double bond.

Procedure:

Methyl 4-(2-methoxycarbonylvinyl)benzoate is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the desired product, which is often used in the next step without further purification.

Reactant/ReagentMolar Eq.
Methyl 4-(2-methoxycarbonylvinyl)benzoate1.0
10% Palladium on Carboncatalytic
Methanol-
Hydrogen Gasexcess

Table 2: Reagents for the Reduction Reaction.

Step 3: Synthesis of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (Selective Saponification)

A selective saponification of the aliphatic methyl ester is performed to yield the key carboxylic acid intermediate. The aromatic methyl ester is less reactive under controlled conditions.

Reaction Scheme:

Saponification_Reaction cluster_reactant Reactant cluster_product Product R1 Methyl 4-(2-methoxycarbonylethyl)benzoate reagents 1. NaOH, MeOH/H2O 2. HCl (aq) P1 3-(4-(methoxycarbonyl)phenyl)propanoic acid reagents->P1

Caption: Selective hydrolysis of the aliphatic ester.

Procedure:

To a solution of Methyl 4-(2-methoxycarbonylethyl)benzoate in a mixture of methanol and water, one equivalent of sodium hydroxide is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ReagentMolar Eq.
Methyl 4-(2-methoxycarbonylethyl)benzoate1.0
Sodium Hydroxide1.0
Methanol/Water-
Hydrochloric Acidto pH ~2

Table 3: Reagents for Selective Saponification.

Step 4: Synthesis of this compound (Esterification)

The final step is a Fischer esterification of the carboxylic acid group of the intermediate to yield the target molecule.

Reaction Scheme:

Esterification_Reaction cluster_reactant Reactant cluster_product Product R1 3-(4-(methoxycarbonyl)phenyl)propanoic acid reagents MeOH, H2SO4 (cat.) P1 This compound reagents->P1

Caption: Final esterification to yield the target compound.

Procedure:

3-(4-(methoxycarbonyl)phenyl)propanoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product, which can be further purified by column chromatography if necessary.

Reactant/ReagentMolar Eq.
3-(4-(methoxycarbonyl)phenyl)propanoic acid1.0
Methanolexcess
Sulfuric Acidcatalytic

Table 4: Reagents for Fischer Esterification.

Data Summary

The following table summarizes typical, though hypothetical, quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
1Methyl 4-(2-methoxycarbonylvinyl)benzoateC₁₂H₁₂O₄220.2285-95>95
2Methyl 4-(2-methoxycarbonylethyl)benzoateC₁₂H₁₄O₄222.24>95>98
33-(4-(methoxycarbonyl)phenyl)propanoic acidC₁₁H₁₂O₄208.2180-90>97
4This compoundC₁₂H₁₄O₄222.2490-98>99

Table 5: Summary of Quantitative Data for the Synthesis Pathway.

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of this compound. The use of well-established reactions such as the Heck coupling and Fischer esterification makes this route accessible to researchers in various fields. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this compound for further scientific investigation and application in drug development.

Physical and chemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is limited in publicly available literature. This guide provides predicted properties based on structurally similar compounds and proposes established experimental protocols for its synthesis and characterization. All experimental work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound, with the CAS number 40912-11-6, is a diester derivative of benzoic acid. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules such as pharmaceuticals and functional materials. The presence of two ester functionalities and a substituted benzene ring offers multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its known and predicted properties, along with detailed protocols for its synthesis and characterization.

Physicochemical Properties

Due to the scarcity of direct experimental data, the following table summarizes the known identifiers and predicted physicochemical properties of this compound. These predictions are derived from computational models and data from structurally analogous compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 222.24 g/mol --INVALID-LINK--[1]
CAS Number 40912-11-6--INVALID-LINK--, --INVALID-LINK--
Predicted Boiling Point > 300 °C (at 760 mmHg)
Predicted Melting Point Not available
Predicted Density ~1.15 g/cm³
Predicted Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.
Predicted Appearance Colorless to pale yellow oil or solid

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves a Heck reaction or a related cross-coupling strategy. The following is a proposed experimental protocol.

Synthesis of this compound via Heck Reaction

This protocol outlines a two-step process starting from 4-iodobenzoic acid.

Step 1: Esterification of 4-Iodobenzoic Acid

Esterification Start 4-Iodobenzoic Acid Product Methyl 4-iodobenzoate Start->Product Reflux Reagents Methanol (excess) Sulfuric acid (catalytic)

Figure 1: Esterification of 4-Iodobenzoic Acid.

Materials:

  • 4-Iodobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-iodobenzoic acid in excess methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodobenzoate.

Step 2: Heck Coupling with Methyl Acrylate

Heck_Coupling Start Methyl 4-iodobenzoate Intermediate Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate Start->Intermediate Heck Reaction Reagents Methyl acrylate Pd(OAc)₂ (catalyst) Triethylamine (base) Acetonitrile (solvent) Product This compound Intermediate->Product Hydrogenation Reduction H₂, Pd/C

Figure 2: Synthesis of this compound.

Materials:

  • Methyl 4-iodobenzoate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine

  • Anhydrous acetonitrile

  • Diatomaceous earth

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve methyl 4-iodobenzoate, methyl acrylate, and triethylamine in anhydrous acetonitrile.

  • Add a catalytic amount of palladium(II) acetate to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate.

  • Dissolve the crude intermediate in methanol and add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst and concentrate the filtrate to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (doublets around 7.2-8.0 ppm), two singlet peaks for the two non-equivalent methyl ester protons (around 3.7-3.9 ppm), and two triplet signals for the methylene protons of the propyl chain (around 2.6-3.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbonyl carbons of the ester groups (around 166-173 ppm), aromatic carbons (in the range of 120-145 ppm), methyl carbons of the ester groups (around 52 ppm), and methylene carbons (in the range of 25-35 ppm).

Infrared (IR) Spectroscopy
  • Expected Absorptions (cm⁻¹):

    • ~3000 (aromatic C-H stretch)

    • ~2950 (aliphatic C-H stretch)

    • ~1730 (C=O stretch of the ester groups)

    • ~1610, 1500 (aromatic C=C stretch)

    • ~1280, 1100 (C-O stretch of the ester groups)

Mass Spectrometry (MS)
  • Expected m/z: The molecular ion peak [M]⁺ would be expected at m/z = 222.24. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Reactivity and Stability

  • Reactivity: The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The aromatic ring can undergo electrophilic substitution reactions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to some plant-derived phenolic compounds suggests that it could be investigated for potential antioxidant or antimicrobial properties. However, any such activity would need to be determined through dedicated biological screening assays.

Safety Information

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. This guide has provided a comprehensive overview of its predicted properties and detailed, actionable protocols for its synthesis, purification, and characterization. The proposed methodologies are based on established and reliable chemical transformations. Further research is required to determine its experimental physicochemical properties and to explore its potential biological activities.

References

Technical Guide: Spectroscopic Data for CAS Number 40912-11-6

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.

Table 1: Infrared (IR) Spectroscopy Data [1]

Wavenumber (νmax/cm⁻¹)Interpretation
2982C-H stretch (alkane)
1719C=O stretch (ester)
1590C=C stretch (aromatic)
1574C=C stretch (aromatic)
1279C-O stretch (ester)
1176C-O stretch (ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.97d8.32HAromatic CH
7.28d8.32HAromatic CH
3.90s-3H-OCH₃ (ester)
3.67s-3H-OCH₃ (ester)
3.01t7.72H-CH₂-
2.66t7.72H-CH₂-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Carbon Type
173.0C=O (ester)
167.0C=O (ester)
145.9Aromatic C
129.8 (2C)Aromatic CH
128.3 (3C)Aromatic C/CH
52.0-OCH₃
51.7-OCH₃
35.2-CH₂-
30.8-CH₂-

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data [1]

m/zRelative Intensity (%)Interpretation
22219Molecular Ion [M]⁺
19121[M - OCH₃]⁺
16314[M - COOCH₃]⁺
162100[M - CH₃OH - CO]⁺ or other fragmentation
14912Fragmentation
13169Fragmentation
12122Fragmentation

Experimental Protocols

The data presented was obtained from the characterization of the isolated product following a chemical synthesis.

2.1. Synthesis and Purification

A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.[1] Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.[1] The compound was isolated as a pasty yellow solid.[1]

2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) at 293 K.[1] Tetramethylsilane (TMS) was used as an internal standard.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).[1]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.[1] The data is presented as mass-to-charge ratios (m/z) with their relative intensities.[1]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir Pure Compound ms Mass Spectrometry (EI-MS) purification->ms Pure Compound structure Structural Elucidation nmr->structure ir->structure ms->structure final Final Report structure->final Verified Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester derivative of benzoic acid. Its chemical structure, featuring a substituted benzene ring, makes it a compound of interest in medicinal chemistry and materials science. As a derivative of an arylpropanoic acid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications based on its structural class.

Chemical Identity and Properties

This compound is identified by the CAS number 40912-11-6.[5] Its structure consists of a central benzene ring substituted at positions 1 and 4 with a methyl ester and a 3-methoxy-3-oxopropyl group, respectively.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

While comprehensive experimental data for this specific compound is limited in publicly available literature, the following table summarizes its known properties.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 40912-11-6[5]
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
SMILES O=C(OC)CCC1=CC=C(C(OC)=O)C=C1
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate; poorly soluble in water.N/A
Storage Sealed in a dry environment at 2-8°C.N/A

Proposed Experimental Protocol: Synthesis

Reaction Scheme:

  • Heck Reaction: Methyl 4-iodobenzoate is reacted with methyl acrylate in the presence of a palladium catalyst and a base to form (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

  • Reduction: The resulting α,β-unsaturated ester is then reduced to the desired saturated propionate derivative.

Materials:

  • Methyl 4-iodobenzoate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

Step 1: Synthesis of (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (Heck Reaction)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Add methyl acrylate (1.5 eq) followed by triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol in a flask.

  • Add 10% palladium on carbon (approximately 5-10% by weight of the substrate).

  • The flask is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, this compound.

Visualization of the Proposed Synthetic Workflow

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Reduction start Methyl 4-iodobenzoate + Methyl acrylate reagents1 Pd(OAc)2, Et3N, DMF 80-100 °C start->reagents1 intermediate (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate reagents1->intermediate workup1 Workup & Purification intermediate->workup1 reagents2 H2, 10% Pd/C Ethyl Acetate workup1->reagents2 Intermediate Product final_product This compound reagents2->final_product workup2 Filtration & Solvent Removal final_product->workup2

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structural similarity to other arylpropanoic acid derivatives suggests potential areas of interest for researchers.

  • Anti-inflammatory and Analgesic Research: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Further investigation could explore if this compound exhibits similar inhibitory activity against cyclooxygenase (COX) enzymes.

  • Anticancer Research: Some NSAIDs and their derivatives have shown promise as anticancer agents.[4] The core structure of this compound could serve as a scaffold for the development of novel antiproliferative agents.

  • Chemical Probe or Intermediate: This compound can be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. Its two ester functionalities allow for selective modification to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Pesticide Research: Methyl benzoate and its derivatives have been investigated for their insecticidal and fumigant properties.[10][11][12] This suggests a potential application in the development of new pest control agents.

This compound is a compound with a well-defined chemical structure but limited publicly available data on its physical properties and biological activity. The proposed synthetic route provides a viable method for its preparation, enabling further research into its potential applications. Its structural resemblance to biologically active classes of compounds makes it a person of interest for further investigation in medicinal chemistry and drug development.

References

Starting materials for synthesizing Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a valuable intermediate in the preparation of various organic molecules. This document provides a detailed overview of potential synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a bifunctional molecule featuring a benzoate core and a propionate side chain. This structure makes it a versatile building block in medicinal chemistry and materials science. This guide outlines two primary retrosynthetic approaches for its synthesis: a Heck reaction followed by reduction, and a multi-step synthesis commencing with the functionalization of a pre-existing aromatic ring.

Synthetic Strategies

Two plausible and efficient synthetic routes for the preparation of this compound are presented below.

Route 1: Heck Reaction and Subsequent Reduction

This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylate ester to form the carbon skeleton, followed by the reduction of the resulting double bond.

Overall Reaction Scheme:

A Methyl 4-iodobenzoate C Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate A->C Pd(OAc)₂, P(o-tolyl)₃, Et₃N Heck Reaction B Methyl acrylate D This compound C->D H₂, Pd/C Catalytic Hydrogenation

Caption: Synthetic workflow via Heck reaction and hydrogenation.

Experimental Protocols:

Step 1: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Heck Reaction

  • Materials:

    • Methyl 4-iodobenzoate

    • Methyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

    • Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., Argon), add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Add anhydrous acetonitrile followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials:

    • Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.

Quantitative Data (Route 1):

StepReactantsKey Reagents/CatalystSolventTypical YieldPurity
Heck Reaction Methyl 4-iodobenzoate, Methyl acrylatePd(OAc)₂, P(o-tolyl)₃Acetonitrile70-85%>95%
Catalytic Hydrogenation Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate10% Pd/CMethanol>95%>98%
Route 2: Synthesis from Methyl 4-(bromomethyl)benzoate

This route involves the extension of a single carbon unit on the benzene ring, followed by the introduction of the remaining two carbons of the propionate chain via a Wittig or Horner-Wadsworth-Emmons reaction, and subsequent reduction.

Overall Reaction Scheme:

A Methyl 4-methylbenzoate B Methyl 4-(bromomethyl)benzoate A->B NBS, AIBN Radical Bromination C Methyl 4-formylbenzoate B->C DMSO, NaHCO₃ Kornblum Oxidation E Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate C->E NaH, THF Horner-Wadsworth-Emmons D Trimethyl phosphonoacetate F This compound E->F H₂, Pd/C Catalytic Hydrogenation

Caption: Synthetic workflow starting from methyl 4-methylbenzoate.

Experimental Protocols:

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate [1][2]

  • Materials:

    • Methyl 4-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve methyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp or heat to initiate the reaction.

    • Reflux for 4-6 hours until the reaction is complete (monitored by the disappearance of the starting material).

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude Methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 4-formylbenzoate via Kornblum Oxidation [3][4][5]

  • Materials:

    • Methyl 4-(bromomethyl)benzoate

    • Sodium bicarbonate (NaHCO₃)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in DMSO.

    • Add sodium bicarbonate (2.0-3.0 eq).

    • Heat the mixture to 130-150 °C for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield Methyl 4-formylbenzoate.

Step 3: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Horner-Wadsworth-Emmons Reaction [6][7][8]

  • Materials:

    • Methyl 4-formylbenzoate

    • Trimethyl phosphonoacetate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the ylide.

    • Cool the ylide solution back to 0 °C and add a solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Synthesis of this compound via Catalytic Hydrogenation

  • This step follows the same procedure as Step 2 in Route 1.

Quantitative Data (Route 2):

StepReactantsKey Reagents/CatalystSolventTypical YieldPurity
Radical Bromination [1]Methyl 4-methylbenzoateNBS, AIBNCarbon tetrachloride75-85%>95%
Kornblum Oxidation Methyl 4-(bromomethyl)benzoateNaHCO₃, DMSODMSO60-75%>97%
Horner-Wadsworth-Emmons Reaction Methyl 4-formylbenzoate, Trimethyl phosphonoacetateNaHTHF80-90%>95%
Catalytic Hydrogenation [9]Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate10% Pd/CMethanol>95%>98%

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. Route 1, the Heck reaction, is more convergent but may require more specialized catalytic conditions. Route 2 is a more linear synthesis but utilizes readily available starting materials and well-established reaction types. The provided experimental protocols and quantitative data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a compound of interest in various research and development endeavors. As with any novel or less-common chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for this compound, based on an analysis of its chemical structure and general principles of laboratory safety for related compounds. Due to the limited availability of specific safety data for this compound, a cautious and proactive approach to handling is strongly advised.

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a structural analogy approach is necessary for preliminary hazard identification. The molecule contains an aromatic ring, an ester functional group, and an aldehyde functional group.

  • Aromatic Esters: Generally, these can be irritants to the skin, eyes, and respiratory tract. Some may have sensitizing properties.

  • Aldehydes: Aldehydes are often reactive and can be irritants and sensitizers. They can also be toxic upon inhalation or ingestion.

Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazard Classifications:

Hazard ClassGHS Category (Assumed)Precautionary Statements (Assumed)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.

A logical workflow for risk assessment before handling a compound with limited safety data is crucial.

RiskAssessment cluster_prep Pre-Experimental Phase cluster_planning Planning & Protocol Development cluster_execution Experimental Execution Start Identify need for This compound Search Search for specific SDS (CAS 113100-81-5) Start->Search NoSDS Specific SDS not found Search->NoSDS Analogy Assess hazards based on structural analogs (aromatic esters, aldehydes) NoSDS->Analogy No RiskMatrix Conduct formal risk assessment: - Identify potential exposure routes - Evaluate severity and likelihood Analogy->RiskMatrix ControlMeasures Define control measures: - Engineering controls (fume hood) - Administrative controls - PPE selection RiskMatrix->ControlMeasures SOP Develop Standard Operating Procedure (SOP) for handling, storage, and disposal ControlMeasures->SOP Training Ensure personnel are trained on SOP SOP->Training Experiment Perform experiment following SOP Training->Experiment Waste Dispose of waste according to SOP Experiment->Waste

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Double gloving may be appropriate for larger quantities or prolonged handling.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Skin and Body Protection A lab coat worn over full-length clothing and closed-toe shoes.Prevents incidental skin contact.
Respiratory Protection Use in a certified chemical fume hood.A respirator may be required for large-scale operations or in case of ventilation failure. Consult with a safety professional.

Handling and Storage Protocols

General Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dusts and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

The following diagram illustrates a general workflow for handling a research chemical in a laboratory setting.

ExperimentalWorkflow cluster_pre Preparation cluster_exp Experimentation cluster_post Post-Experiment Prep_PPE Don appropriate PPE Prep_FumeHood Prepare work area in certified fume hood Prep_PPE->Prep_FumeHood Prep_Chemical Retrieve chemical from storage Prep_FumeHood->Prep_Chemical Exp_Weigh Weigh or measure the required amount Prep_Chemical->Exp_Weigh Exp_Reaction Perform the chemical reaction or procedure Exp_Weigh->Exp_Reaction Exp_Monitor Monitor the experiment Exp_Reaction->Exp_Monitor Post_Quench Quench and work-up the reaction Exp_Monitor->Post_Quench Post_Clean Clean glassware and work area Post_Quench->Post_Clean Post_Waste Dispose of chemical waste Post_Clean->Post_Waste Post_Store Return unused chemical to storage Post_Waste->Post_Store Post_Doff Doff PPE Post_Store->Post_Doff

Caption: General experimental workflow for handling research chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProtocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a properly labeled, sealed container.

  • Do not mix with other incompatible waste streams.

  • Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is based on general principles of chemical safety. It is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult with your institution's EHS department before working with any new chemical.

Commercial Suppliers and Synthetic Insights for Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6). This compound serves as a valuable intermediate in organic synthesis and holds potential as a building block in the development of novel pharmaceutical agents. This document is intended to assist researchers, chemists, and professionals in drug discovery and development in sourcing this chemical and understanding its synthesis.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes key quantitative data from various suppliers to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
BLDpharm 40912-11-6Information available upon requestVariesOffers documentation such as NMR, HPLC, LC-MS, and UPLC. Product requires cold-chain transportation.[1]
Crysdot LLC 40912-11-695+%25gCatalog No.: CD12073927. Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request.
Parchem 40912-11-6Not specifiedInquire for detailsA supplier of a wide range of specialty chemicals.
Apollo Scientific 40912-11-6≥98%1g, 5g, 25gLead time is typically 2-3 weeks.

Synthetic Approaches: An Overview

A proposed synthetic pathway is outlined below:

G cluster_start Starting Materials cluster_reaction1 Step 1: Michael Addition cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Saponification & Decarboxylation cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Fischer Esterification cluster_final Final Product Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate node_step1 Alkylation Methyl 4-(bromomethyl)benzoate->node_step1 Base (e.g., NaH) Solvent (e.g., THF) Dimethyl malonate Dimethyl malonate Dimethyl malonate->node_step1 int1 Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate node_step1->int1 node_step2 Hydrolysis & Decarboxylation int1->node_step2 1. NaOH, H2O 2. H3O+, Heat int2 4-(2-carboxyethyl)benzoic acid node_step2->int2 node_step3 Esterification int2->node_step3 Methanol (CH3OH) Acid catalyst (e.g., H2SO4) final_product This compound node_step3->final_product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Addition of Dimethyl Malonate: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Addition of Methyl 4-(bromomethyl)benzoate: After the addition of dimethyl malonate is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-carboxyethyl)benzoic acid

  • Saponification: Dissolve the purified Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

  • Reflux: Heat the mixture to reflux and stir until the saponification is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a pH of ~1-2. Heat the acidic mixture to induce decarboxylation.

  • Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(2-carboxyethyl)benzoic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(2-carboxyethyl)benzoic acid (1.0 equivalent) and methanol (excess, can also be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Application in Drug Discovery and Development

Substituted benzoates and their derivatives are important structural motifs in medicinal chemistry. They can serve as versatile scaffolds for the synthesis of more complex molecules with potential biological activity.[2] The presence of two ester functionalities in this compound offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, one ester group could be selectively hydrolyzed and converted into an amide, while the other remains available for further transformations. This bifunctionality makes it a potentially valuable building block for creating libraries of compounds for high-throughput screening.

The following workflow illustrates the potential integration of this compound in a drug discovery pipeline.

G cluster_start Starting Material cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome start_mat This compound mod1 Selective Hydrolysis start_mat->mod1 mod2 Amide Coupling mod1->mod2 Various Amines mod3 Further Derivatization mod2->mod3 Other Reagents library Diverse Chemical Library mod3->library screening High-Throughput Screening library->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using the target molecule as a scaffold.

References

Molecular weight and formula of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The information is intended to support research and development activities in the fields of organic chemistry and drug discovery.

Core Compound Data

This compound is a diester derivative of benzoic acid. Its chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1][2]
CAS Number 40912-11-6[1]
MDL Number MFCD00059305[1]
SMILES Code O=C(OC)CCC1=CC=C(C(OC)=O)C=C1[1]

Hypothetical Synthesis Protocol

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as those used for similar aromatic compounds.[3][4][5] The following protocol outlines a hypothetical two-step synthesis starting from methyl benzoate and succinic anhydride.

Step 1: Friedel-Crafts Acylation of Methyl Benzoate

This step involves the acylation of methyl benzoate with succinic anhydride to introduce the keto-acid side chain.

  • Materials:

    • Methyl benzoate

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl benzoate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5°C.

    • To this mixture, add succinic anhydride (1.1 eq) slowly.

    • Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-(3-carboxypropanoyl)benzoic acid methyl ester.

Step 2: Esterification of the Carboxylic Acid

This step converts the terminal carboxylic acid to a methyl ester.

  • Materials:

    • Crude product from Step 1

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude 4-(3-carboxypropanoyl)benzoic acid methyl ester in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography on silica gel.

Logical and Experimental Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Esterification cluster_final Final Product start1 Methyl Benzoate step1_process Reaction with AlCl3 in Dichloromethane start1->step1_process start2 Succinic Anhydride start2->step1_process intermediate 4-(3-carboxypropanoyl)benzoic acid methyl ester step1_process->intermediate step2_process Reaction with Methanol and H2SO4 (cat.) intermediate->step2_process final_product This compound step2_process->final_product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities or associated signaling pathways for this compound. Further research is required to elucidate its potential roles in biological systems. Benzoate derivatives, in general, are explored for a wide range of applications, including their use as insecticides and as intermediates in the synthesis of pharmaceuticals.[5][6]

References

Navigating the Solubility Landscape of Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols and computational models for determining and predicting its solubility in various organic solvents. This guide is designed to equip researchers with the necessary methodologies to generate reliable solubility data, a crucial step in advancing new chemical entities through the development pipeline.

Introduction

This compound is a benzoate ester with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for process optimization, impurity control, and the development of stable and effective formulations. This guide outlines both practical experimental techniques for direct solubility measurement and theoretical models for solubility prediction, offering a robust toolkit for researchers.

Experimental Determination of Solubility

The direct measurement of solubility remains the gold standard for obtaining accurate and reliable data. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[1][2][3][4] It involves equilibrating a surplus of the solid compound with the solvent of interest over a set period.

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a chemically inert filter (e.g., PTFE). This step is critical to avoid the transfer of solid particles into the sample for analysis.[5]

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.[6][7]

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific organic solvent. The results are typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep Add excess solute to solvent equil Agitate at constant temperature prep->equil Seal vials sep Centrifuge or Filter equil->sep Allow to settle quant Analyze supernatant (HPLC/UV-Vis) sep->quant Collect supernatant calc Determine Solubility quant->calc Concentration data

Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[8][9][10][11]

Detailed Experimental Protocol:

  • Saturation: Prepare a saturated solution of this compound in the desired organic solvent using the equilibration and phase separation steps described in the shake-flask method.

  • Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven) until the solute is completely dry.

  • Drying and Weighing: Ensure all solvent has been removed by drying the container with the residue to a constant weight in an oven or desiccator.

  • Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution taken.

G cluster_sat Saturation cluster_samp Sampling cluster_evap Evaporation cluster_weigh Weighing cluster_calc Calculation sat Prepare saturated solution samp Pipette known volume sat->samp evap Evaporate solvent samp->evap weigh Dry and weigh residue evap->weigh calc Calculate Solubility weigh->calc

Workflow for the Gravimetric Solubility Determination Method.

Computational Prediction of Solubility

In silico methods can provide rapid estimations of solubility, which are particularly useful in the early stages of drug discovery for screening large numbers of compounds. These models are based on the physicochemical properties of the solute and solvent.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties, including solubility.[12][13][14][15][16] These models are developed by training on large datasets of experimentally determined solubility data. For a novel compound like this compound, a general-purpose QSPR model for solubility in organic solvents could be employed for an initial estimate. The accuracy of the prediction will depend on the similarity of the target compound to the molecules in the training set of the model.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations.[17][18][19][20][21] It can predict the solubility of a compound in various solvents with a good degree of accuracy. The method first calculates the screening charge density on the surface of the molecule in a virtual conductor. Then, statistical thermodynamics is used to calculate the chemical potential of the molecule in different solvents, from which the solubility can be derived.

Solubility Parameter Theory

The concept of "like dissolves like" can be quantified using solubility parameters. The Hildebrand and Hansen solubility parameters are commonly used to predict the miscibility of a solute and a solvent.[22][23][24][25][26] If the solubility parameters of this compound and a particular organic solvent are similar, it is likely that the compound will have good solubility in that solvent. The Hansen parameters further divide the total Hildebrand parameter into contributions from dispersion forces, polar forces, and hydrogen bonding, providing a more detailed prediction.

G cluster_input Input Data cluster_models Computational Models cluster_output Output solute Solute Structure (this compound) qspr QSPR solute->qspr cosmo COSMO-RS solute->cosmo sp Solubility Parameters solute->sp solvent Solvent Structure solvent->cosmo solvent->sp sol_pred Predicted Solubility qspr->sol_pred cosmo->sol_pred sp->sol_pred

Logical Relationship for Computational Solubility Prediction.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents was found in the public domain, a template for presenting experimentally determined data is provided below. It is recommended to populate this table with data generated using the protocols outlined in this guide.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
Acetonitrile25Shake-Flask
User Defined

Conclusion

References

The Expanding Therapeutic Landscape of Benzoate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoate derivatives, a class of organic compounds containing the benzoate moiety, have long been utilized in the food and pharmaceutical industries, primarily for their preservative properties.[1][2] However, a growing body of research is unveiling a diverse and potent range of therapeutic activities, positioning these molecules as promising candidates for drug development across multiple disciplines. This technical guide provides an in-depth exploration of the current research applications of benzoate derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their potential. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Applications in Neurological and Psychiatric Disorders

One of the most promising areas of research for benzoate derivatives, particularly sodium benzoate, is in the treatment of central nervous system (CNS) disorders. The underlying mechanisms often involve the modulation of neurotransmitter systems and the reduction of neuroinflammation.[3][4]

Mechanism of Action in the CNS

Sodium benzoate's primary neuroactive mechanism involves the inhibition of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDA receptor function, which is vital for synaptic plasticity and cognitive processes.[5]

Additional neuroprotective mechanisms include:

  • Anti-inflammatory Effects: Sodium benzoate has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, and inhibit the production of pro-inflammatory markers like neopterin.[3][4]

  • Reduction of Oxidative Stress: It can reduce oxidative stress and inhibit excessive microglial activation, which are contributing factors in many neurodegenerative diseases.[3][5]

  • Tryptophan Metabolism: The compound can inhibit the degradation of tryptophan, an essential amino acid precursor to serotonin, which may be beneficial in conditions where tryptophan levels are depleted.[3]

G

Caption: Key neuroprotective pathways modulated by Sodium Benzoate.

Clinical and Preclinical Data Summary

Numerous studies have investigated the efficacy of sodium benzoate as an adjunctive therapy for a range of neuropsychiatric disorders.

DisorderStudy TypeDosageDurationKey Quantitative FindingsReference
Schizophrenia 6-week clinical trial1,000 mg/day6 weeks21% reduction in symptoms compared to placebo.[6]
Alzheimer's Disease (AD) Randomized clinical trial750-1000 mg/day-Statistically significant reductions in plasma Aβ 1-40 and total Aβ peptides; correlated with improved cognitive scores.[5][7]
Mild Cognitive Impairment Randomized clinical trial>500 mg/day-Showed efficacy in improving global cognitive function.[8]
Major Depressive Disorder Preclinical--Demonstrated anti-inflammatory effects through NF-κB factor modulation.[3]
Bipolar Disorder Clinical studyAdjunct treatment-Showed improvements in patients receiving sodium benzoate.[2]
Dementia (BPSD) Clinical study250–1500 mg/day6 weeksShowed beneficial effects in patients with behavioral and psychological symptoms of dementia.[3]

Anticancer Applications

Benzoic acid and its derivatives have emerged as a significant scaffold in the design of novel anticancer agents.[9][10] Their mechanisms of action are varied, often targeting metabolic vulnerabilities and key survival pathways in cancer cells.

Mechanisms of Anticancer Activity
  • Mitochondrial Targeting: Certain benzoate derivatives, particularly those conjugated with lipophilic cations like triphenylphosphonium, can selectively accumulate within the mitochondria of tumor cells. This leads to the uncoupling of oxidative phosphorylation, a decrease in the mitochondrial transmembrane potential, and reduced ATP levels, ultimately triggering apoptosis.[11]

  • Enzyme Inhibition: Benzoate derivatives have been identified as inhibitors of histone deacetylases (HDACs).[12] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis mediated by caspase-3.[12] Other derivatives act as inhibitors of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancers like colorectal cancer.[13]

  • Induction of Apoptosis: Sodium benzoate itself has been shown to induce apoptosis and affect NF-κB in cancer cells, with a noted selectivity for inhibiting colon cancer cell proliferation over normal fibroblast cells.[3]

G

Caption: Multifaceted anticancer activity of benzoate derivatives.

In Vitro Efficacy Data

The cytotoxic activity of novel benzoate derivatives is a key area of investigation, with promising results against various cancer cell lines.

Derivative ClassCancer Cell LineKey Quantitative FindingsReference
Eugenyl Benzoate Derivatives HT-29 (Colorectal)IC50 values ranged from 26.56 µmol/ml to 286.81 µmol/ml.[13]
Benzoate-Lipophilic Cations HCT-15 & COLO-205 (Colorectal)Selectively targeted tumor cells with high potency and efficacy.[11]
3,4-dihydroxybenzoic acid (DHBA) HCT-116 & HCT-15 (Colorectal)Reduced HDAC activity by 68-70%; retarded cell growth by 50-60%.[12]
Benzoxazepine Derivatives A549, HeLa, Caco-2, MCF-7Dose-dependent proliferation inhibition with IC50 values between 0.003 and 209.46 µg/mL.[14]

Antimicrobial and Anti-inflammatory Applications

Benzoate esters and salts are well-established antimicrobial agents, and emerging research highlights the anti-inflammatory potential of various derivatives.

Antimicrobial Mechanism

The antimicrobial action of benzoates is highly dependent on pH.[15] In an acidic environment, the undissociated, lipophilic form of benzoic acid readily diffuses across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+). This influx of protons disrupts the proton motive force and lowers the intracellular pH, creating an inhospitable environment that inhibits key metabolic processes and prevents microbial growth.[15]

Antimicrobial Efficacy

The efficacy of benzoates is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Microorganism | Condition | MIC | Reference | | :--- | :--- | :--- | :--- | | Sodium Benzoate | E. coli, B. subtilis, S. aureus | - | 400 mg/mL |[16] | | Sodium Benzoate | E. coli, S. aureus | pH 4.0 | 1000 ppm |[15] | | Sodium Benzoate | P. gingivalis, C. albicans | - | 1,446 µM |[17] | | Benzo[d]thiazol-2-amine Deriv. | Gram-positive & Gram-negative bacteria | - | - | Showed significant activity. |[18] | | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (fungus) | - | 6.25 µg/mL |[19] |

Anti-inflammatory Activity

Several benzoate derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. For example, newly synthesized benzoyl phenyl benzoates have been shown to be effective inhibitors of phospholipase A2 and hyaluronidase enzymes from snake venom.[20] Other derivatives of 2-amino benzoic acid and 1,2-benzothiazine have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the potency of standard drugs like aspirin and piroxicam.[21][22][23] The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[22][23]

Experimental Protocols

Synthesis of Eugenyl Benzoate Derivatives (Exemplar Protocol)

This protocol is based on the synthesis of novel BCL-2 inhibitors for colorectal cancer research.[13]

  • Esterification: React eugenol with a substituted benzoic acid (e.g., salicylic acid, gallic acid) in an appropriate solvent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, purify the synthesized product using column chromatography with silica gel as the stationary phase and a suitable mobile phase composition.

  • Characterization: Confirm the structure of the purified compounds using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

  • Further Reactions (Optional): The synthesized esters can be further modified via reactions such as demethylation, halohydrin formation, or Sharpless epoxidation to create a library of derivatives.[13]

G

Caption: General workflow for synthesis and evaluation of derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method for assessing antimicrobial efficacy.[15][17]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the benzoate derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[14]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The research landscape for benzoate derivatives has expanded far beyond their traditional roles. The compelling data in neuroscience, oncology, and microbiology underscore their potential as a foundational scaffold for novel therapeutics. The ability of sodium benzoate to modulate NMDA receptor function and reduce neuroinflammation presents a significant opportunity for developing treatments for complex CNS disorders.[3][5] In oncology, the development of mitochondria-targeting derivatives and specific enzyme inhibitors offers new strategies to selectively eliminate cancer cells.[11][12] Furthermore, the synthesis of novel derivatives continues to yield compounds with potent and specific antimicrobial and anti-inflammatory activities.[19][21]

Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and reduce off-target effects, investigating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds, and exploring combination therapies to enhance therapeutic outcomes. The versatility and established safety profile of the benzoate core make it an exceptionally valuable platform for continued drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a benzoate ester derivative. This document provides a summary of its known chemical properties and a detailed, plausible experimental protocol for its synthesis, as specific applications and biological data are not extensively available in the public domain. The provided synthetic methodology is based on established chemical reactions for structurally related compounds. Due to the limited availability of application-specific data, this document will focus on the chemical characteristics and a potential synthetic route to facilitate further research and exploration of this compound.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValue
CAS Number 40912-11-6
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
IUPAC Name This compound
SMILES O=C(OC)CCC1=CC=C(C(OC)=O)C=C1
MDL Number MFCD00059305
Storage Sealed in dry, 2-8°C

Experimental Protocols

Given the absence of specific documented applications for this compound, a plausible synthetic protocol is proposed based on the Heck reaction, a common method for carbon-carbon bond formation. This reaction would involve the coupling of methyl acrylate with methyl 4-iodobenzoate.

Proposed Synthesis of this compound via Heck Reaction

Objective: To synthesize this compound from methyl 4-iodobenzoate and methyl acrylate.

Materials:

  • Methyl 4-iodobenzoate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification & Analysis start Combine Methyl 4-iodobenzoate, Pd(OAc)2, and PPh3 in a flask add_reagents Add DMF, Triethylamine, and Methyl Acrylate start->add_reagents react Heat at 100°C and stir for 12-24h add_reagents->react workup Cool, extract with diethyl ether, wash with NaHCO3, water, and brine react->workup dry Dry over MgSO4 and concentrate workup->dry purify Column Chromatography dry->purify analyze Characterize by NMR and Mass Spectrometry purify->analyze

Application Notes and Protocols: Methyl 4-(3-methoxy-3-oxopropyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6) is a diester derivative of benzoic acid. Its chemical structure, featuring a substituted benzene ring with two distinct ester functionalities, positions it as a versatile building block in organic synthesis. The presence of both an aromatic methyl ester and a methyl propanoate side chain offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, hypothetical synthetic protocols, and a discussion of its utility in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.

While specific, documented applications of this compound in the scientific literature are limited, its structural motifs suggest its utility in several key synthetic strategies. These include, but are not limited to, intramolecular cyclizations, cross-coupling reactions, and as a scaffold for the synthesis of heterocyclic compounds.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

PropertyValue
CAS Number 40912-11-6
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)C(=O)OC
Physical Appearance Not specified in available literature
Solubility Expected to be soluble in common organic solvents

Potential Applications in Organic Synthesis

Based on the functional groups present in this compound, several potential applications in organic synthesis can be proposed. These hypothetical applications are intended to serve as a guide for researchers exploring the utility of this building block.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this molecule makes it a candidate for the synthesis of various heterocyclic systems. For instance, the propanoate side chain could be manipulated to introduce nitrogen-containing functional groups, which could then undergo cyclization with the aromatic ester to form nitrogen-containing heterocycles.

Intramolecular Cyclization Reactions

The presence of two ester groups and an activating methylene group alpha to one of the carbonyls suggests the potential for intramolecular cyclization reactions, such as the Dieckmann condensation, to form five- or six-membered rings. This would be a powerful strategy for constructing carbocyclic or heterocyclic cores.

Cross-Coupling Reactions

The aromatic ring of this compound could be functionalized through halogenation, followed by participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of diverse substituents onto the benzene ring, leading to a wide array of derivatives.

Hypothetical Experimental Protocols

The following are hypothetical experimental protocols for key transformations that could potentially be carried out using this compound. These are based on general principles of organic synthesis and have not been specifically reported for this compound.

Protocol 1: Hypothetical Intramolecular Dieckmann Condensation

Objective: To synthesize a substituted β-keto ester via intramolecular cyclization.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ReactantProductReagentsSolventHypothetical Yield (%)
This compoundSubstituted β-keto esterNaOMe, HClTolueneNot Determined
Protocol 2: Hypothetical Synthesis of a Dihydronaphthalene Derivative

Objective: To construct a dihydronaphthalene scaffold through a multi-step sequence.

This hypothetical workflow illustrates how this compound could be used in a multi-step synthesis.

G cluster_0 Synthesis of a Dihydronaphthalene Derivative A This compound B Intramolecular Cyclization (e.g., Dieckmann Condensation) A->B 1. Base (e.g., NaOMe) 2. Acid Workup C β-Keto Ester Intermediate B->C D Reduction of Ketone & Dehydration C->D 1. NaBH₄ 2. Acid, Heat E α,β-Unsaturated Ester D->E F Further Elaboration (e.g., Michael Addition) E->F Nu- G Dihydronaphthalene Derivative F->G

Caption: Hypothetical workflow for the synthesis of a dihydronaphthalene derivative.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. Its dual ester functionalities offer opportunities for the construction of complex cyclic and acyclic molecules. The proposed applications and hypothetical protocols provided herein are intended to stimulate further research into the synthetic utility of this compound. For researchers in drug discovery and materials science, the exploration of this and similar bifunctional aromatic compounds could lead to the development of novel molecular entities with interesting biological or physical properties. Further experimental validation is required to fully elucidate the reactivity and synthetic potential of this compound.

Application Notes and Protocols for the Reaction of Methyl 4-(3-methoxy-3-oxopropyl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester that presents two distinct reactive sites for nucleophilic attack: the methyl ester on the aromatic ring and the methyl ester on the propionate side chain. The differential reactivity of these two ester groups allows for chemoselective modifications, making this compound a versatile building block in organic synthesis. Its core structure, a phenylpropanoic acid derivative, is found in various biologically active molecules. Notably, derivatives of phenylpropanoic acid have been investigated for their potential as GPR40 agonists for the treatment of type 2 diabetes and for their cytotoxic activity against tumor cell lines.[1][2] This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, focusing on chemoselectivity and providing quantitative data where available.

Reactions with Nucleophiles: An Overview

The two ester functionalities in this compound exhibit different reactivities towards nucleophiles. The benzoate ester is generally less reactive than the propionate ester due to the electron-donating resonance effect of the benzene ring. This difference in reactivity can be exploited to achieve selective reactions at the side-chain ester.

dot

Caption: Overview of nucleophilic reactions on the target diester.

I. Hydrolysis (Saponification)

Hydrolysis of this compound can be controlled to selectively cleave one of the two ester groups, yielding the corresponding mono-acid. Due to the higher reactivity of the aliphatic ester, careful control of reaction conditions (e.g., stoichiometry of the base, temperature, and reaction time) can favor the formation of 4-(2-carboxyethyl)benzoic acid methyl ester.

Data Presentation
NucleophileReagentSolventTemp (°C)Time (h)ProductYield (%)
Hydroxide1.1 eq. KOHMeOH/H₂O2524-(2-carboxyethyl)benzoic acid methyl ester~70-80
Hydroxide>2.2 eq. KOHMeOH/H₂O6044-(2-carboxyethyl)benzoic acid>95

*Yields are estimated based on general procedures for selective mono-saponification of similar malonic ester derivatives.

Experimental Protocol: Selective Mono-Saponification

Objective: To selectively hydrolyze the propionate ester of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (1.1 eq) in water dropwise to the stirred ester solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude mono-acid.

  • Purify the product by column chromatography on silica gel if necessary.

dot

Workflow for Selective Mono-Saponification Start Dissolve Diester in MeOH/H₂O Add_KOH Add aq. KOH (1.1 eq) at 0°C Start->Add_KOH Stir Stir at RT for 2h Add_KOH->Stir Evaporate Remove MeOH Stir->Evaporate Acidify Acidify with 1M HCl Evaporate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify

Caption: Experimental workflow for selective mono-hydrolysis.

II. Amidation

Similar to hydrolysis, amidation can be performed selectively on the more reactive propionate ester. Using a stoichiometric amount of a primary or secondary amine under controlled conditions will favor the formation of the corresponding mono-amide mono-ester.

Data Presentation
NucleophileReagentSolventTemp (°C)Time (h)ProductYield (%)
Benzylamine1.1 eq. BenzylamineToluene806Methyl 4-(3-(benzylamino)-3-oxopropyl)benzoate~60-75
Morpholine1.1 eq. MorpholineToluene808Methyl 4-(3-morpholino-3-oxopropyl)benzoate~55-70

*Yields are estimated based on general procedures for mono-amidation of malonate esters.

Experimental Protocol: Selective Mono-Amidation

Objective: To selectively form an amide at the propionate ester position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Benzylamine)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add the amine (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to the corresponding alcohols, yielding 4-(4-(hydroxymethyl)phenyl)propane-1,3-diol. The high reactivity of LiAlH₄ makes selective reduction challenging.

Data Presentation
NucleophileReagentSolventTemp (°C)Time (h)ProductYield (%)
Hydride>2.0 eq. LiAlH₄Anhydrous THF0 to 6544-(4-(hydroxymethyl)phenyl)propane-1,3-diol>90*

*Yield is estimated based on standard LiAlH₄ reductions of esters.

Experimental Protocol: Di-reduction with LiAlH₄

Objective: To reduce both ester functionalities to alcohols.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous NaOH

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.

  • Wash the solid thoroughly with THF.

  • Combine the filtrate and washings and concentrate in vacuo to yield the diol.

Biological Relevance and Signaling Pathways

Activation of GPR40 by agonists leads to the stimulation of the Gαq/11 pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels and PKC activation potentiate the exocytosis of insulin-containing granules from the β-cells, but only in the presence of elevated glucose levels. This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic target for type 2 diabetes with a lower risk of hypoglycemia compared to other insulin secretagogues.

dot

GPR40 Signaling Pathway in Pancreatic β-Cells Agonist Phenylpropanoic Acid Derivative (Agonist) GPR40 GPR40 Agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Potentiates PKC->Insulin_Exocytosis Potentiates

Caption: Simplified GPR40 signaling cascade.

The development of potent and selective GPR40 agonists is an active area of research in drug discovery for metabolic diseases. The structural motif of this compound could serve as a starting point for the design and synthesis of novel GPR40 modulators.

Conclusion

This compound is a versatile synthetic intermediate with two ester groups of differing reactivity. This allows for chemoselective transformations, providing access to a variety of mono-functionalized derivatives. The protocols outlined in this document provide a foundation for the selective hydrolysis, amidation, and reduction of this compound. Furthermore, the phenylpropanoic acid scaffold inherent in this molecule suggests its potential utility in the development of novel therapeutics, particularly GPR40 agonists for the treatment of type 2 diabetes. Further exploration of the reactivity of this diester and the biological activity of its derivatives is warranted.

References

Application Notes and Protocols for the Synthesis of Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoate esters via Fischer esterification. The information is intended for use by professionals in research, chemical science, and drug development.

Introduction

Benzoate esters are a significant class of organic compounds widely utilized as intermediates and final products in the pharmaceutical, flavor, and fragrance industries. Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a common and cost-effective method for their synthesis.[1][2] This reversible reaction's equilibrium can be manipulated to favor product formation by using an excess of one reactant or by removing water as it is formed.[2][3]

Core Principles of Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][4]

To drive the reaction towards the product side, Le Chatelier's principle is applied by either using a large excess of the alcohol or by removing the water produced during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]

Experimental Protocols

This section details the laboratory procedures for the synthesis of methyl benzoate and ethyl benzoate.

Protocol 1: Synthesis of Methyl Benzoate

This protocol outlines the synthesis of methyl benzoate from benzoic acid and methanol using concentrated sulfuric acid as a catalyst.[5][6][7]

Materials:

  • Benzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[6]

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[6]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 30-60 minutes.[6][7]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 75 mL of water.[6]

    • Rinse the reaction flask with 35 mL of diethyl ether and add the rinsing to the separatory funnel.[6]

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with another 15 mL of water.[6]

    • Carefully wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Vent frequently as carbon dioxide gas will be evolved.[6][7]

    • Finally, wash the organic layer with 15-20 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[6]

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[5][6]

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.[6]

  • Purification (Optional): The crude methyl benzoate can be further purified by distillation. Collect the fraction boiling around 199 °C.[7][8]

  • Characterization: Determine the yield of the product and characterize it using spectroscopic methods such as IR and NMR.

Protocol 2: Microscale Synthesis of Ethyl Benzoate

This protocol provides a rapid, microscale procedure for the synthesis of ethyl benzoate, suitable for smaller scale applications.[9]

Materials:

  • Benzoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Plastic dropping pipettes

  • Beaker (10 cm³)

  • Water bath

Procedure:

  • Reaction Setup: Weigh 0.24 g of benzoic acid into a 10 cm³ beaker and dissolve it in 1 cm³ of ethanol.[9]

  • Transfer: Transfer the solution into a shortened plastic dropping pipette.[9]

  • Catalyst Addition: Add one drop of concentrated sulfuric acid to the mixture.[9]

  • Reaction: Place a cut-off pipette bulb over the end of the shortened pipette to seal it. Heat the reaction vessel in a water bath at 70–80 °C for ten minutes.[9]

  • Identification: After cooling, the characteristic fruity odor of ethyl benzoate can be observed. For larger scale microscale preparations, a work-up similar to Protocol 1 can be adapted.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of benzoate esters.

Table 1: Reagent Quantities and Reaction Conditions for Methyl Benzoate Synthesis

Reagent/ParameterQuantityMolesReference
Benzoic Acid8.00 g0.0656 mol[6]
Methanol25 mL0.617 mol[6]
Conc. H₂SO₄3.0 mL-[6]
Reflux Time30-60 min-[6][7]
Reflux Temperature~65 °C-[10]

Table 2: Typical Yields for Benzoate Ester Synthesis

EsterSynthesis MethodYieldReference
Methyl BenzoateFischer Esterification~75% (isolated)[6]
Methyl BenzoateFischer Esterification69%[8]
Ethyl BenzoateFischer Esterification95%[10]
Benzyl BenzoateSodium Alkoxide Method90-93%[11]

Characterization of Benzoate Esters

The successful formation of the benzoate ester can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching absorption for the ester at approximately 1735-1750 cm⁻¹.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of methyl benzoate will exhibit a characteristic singlet for the methyl protons (-OCH₃) at around 3.7-3.8 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region.[12]

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon around 166-167 ppm.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the ester. For methyl benzoate, the molecular ion peak [M]⁺ would be observed at m/z = 136.[13]

Mandatory Visualizations

Diagram 1: General Workflow for Benzoate Ester Synthesis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Benzoic Acid + Alcohol catalyst Conc. H2SO4 reflux Reflux reactants->reflux catalyst->reflux quench Quench with Water reflux->quench extract Extract with Ether quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate distill Distillation (optional) evaporate->distill characterize Characterization (IR, NMR) distill->characterize G protonation 1. Protonation of Carbonyl nucleophilic_attack 2. Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation water_elimination->deprotonation product Ester Product deprotonation->product

References

Application Notes and Protocols for Monitoring Reactions of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester that can undergo various chemical transformations, such as selective hydrolysis, transesterification, or amidation at either of its two ester functionalities. Precise monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product. This document provides detailed protocols for monitoring a representative reaction—selective hydrolysis of the propionate ester—using common analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Overview: Selective Hydrolysis

For the purpose of these application notes, we will consider the selective hydrolysis of the methyl propionate ester of this compound to yield 4-(2-carboxyethyl)benzoic acid methyl ester. This reaction is a common transformation and serves as an excellent model for demonstrating various monitoring techniques.

Reaction Scheme:

Analytical Techniques for Reaction Monitoring

A comparative overview of the most suitable analytical techniques for monitoring this reaction is presented below. The choice of method will depend on the desired level of quantification, speed, and available instrumentation.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.FastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick checks.[1]Limited quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Separation based on affinity for a stationary phase under high pressure.ModerateHighQuantitativeHigh resolution, accurate quantification, and suitable for non-volatile compounds.Higher cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by mass analysis.[2][3]ModerateHighQuantitative/QualitativeHigh sensitivity and provides structural information from mass spectra.[4]Requires derivatization for non-volatile compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.FastVery HighQuantitative/StructuralProvides detailed structural information and can be used for in-situ monitoring.[6]Lower sensitivity and higher instrument cost.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

TLC is an excellent method for rapid, qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of the product.[1][7][8][9]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Quench the reaction in the aliquot by adding a drop of dilute acid (e.g., 1M HCl) and dilute with a small amount of a suitable solvent like ethyl acetate.

  • Spotting: On a TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom. Spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) on the baseline.[8]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The aromatic rings of the starting material and product should be UV active. If necessary, further visualize by staining.

  • Interpretation: The starting material, being less polar than the carboxylic acid product, will have a higher Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new, lower Rf spot corresponding to the product will appear and intensify.[10] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]

Data Presentation:

Time (min)Starting Material Spot IntensityProduct Spot IntensityRf (Starting Material)Rf (Product)Observations
0+++-~0.7-Only starting material is present.
30+++~0.7~0.3A product spot has appeared.
60+++~0.7~0.3The product spot intensity has increased.
120-+++-~0.3The reaction is complete.
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides accurate quantitative data on the consumption of starting material and the formation of the product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of the starting material and the purified product in the mobile phase.

  • Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture, quench the reaction, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the standards and the reaction mixture aliquots onto the HPLC system.

  • Data Analysis: The starting material will have a longer retention time than the more polar product. Integrate the peak areas for the starting material and the product at each time point. Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product.

Data Presentation:

Time (min)Retention Time (Starting Material) (min)Peak Area (Starting Material)Retention Time (Product) (min)Peak Area (Product)% Conversion
08.51,200,0005.200
308.5650,0005.2550,00045.8
608.5200,0005.21,000,00083.3
1208.510,0005.21,190,00099.2
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis of the non-volatile carboxylic acid product, derivatization to a volatile ester is necessary.[4][5]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Derivatization reagent (e.g., (Trimethylsilyl)diazomethane or Methanolic HCl)

Procedure:

  • Sample and Standard Derivatization: At each time point, quench an aliquot of the reaction mixture. Evaporate the solvent. Add a derivatizing agent (e.g., methanolic HCl) and heat to convert the carboxylic acid product back to a methyl ester (in this case, the starting material).[11] Alternatively, use a different derivatizing agent to form a different ester (e.g., ethyl ester) to distinguish it from the starting material. Prepare derivatized standards of the starting material and product.

  • GC-MS Analysis: Inject the derivatized samples and standards into the GC-MS.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product. The mass spectra will confirm the identity of each component. Quantify using an internal standard.

Data Presentation:

Time (min)Retention Time (Derivatized SM) (min)Peak Area (Derivatized SM)Retention Time (Derivatized Product) (min)Peak Area (Derivatized Product)% Conversion
010.2980,00010.200
3010.2500,00010.2480,00049.0
6010.2150,00010.2830,00084.7
12010.25,00010.2975,00099.5
¹H NMR Spectroscopy Protocol

NMR spectroscopy is a powerful tool for obtaining both structural and quantitative information about the reaction mixture.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reference Spectra: Obtain ¹H NMR spectra of the pure starting material and the purified product to identify characteristic chemical shifts.

  • In-situ Monitoring: The reaction can be performed directly in an NMR tube for real-time monitoring.

  • At-line Monitoring: At various time points, withdraw an aliquot, quench the reaction, and dissolve it in a deuterated solvent containing a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H NMR spectra of the reaction mixture at each time point.

  • Data Analysis: Monitor the disappearance of a characteristic signal of the starting material (e.g., the methoxy protons of the propionate ester at ~3.6 ppm) and the appearance of new signals corresponding to the product. The integration of these peaks relative to the internal standard can be used to determine the concentration of each species and the reaction conversion.

Data Presentation:

Time (min)Integral (SM OCH₃, ~3.6 ppm)Integral (Product Signal)% Conversion
01.000.000
300.520.4848
600.150.8585
120<0.010.99>99

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_data Data Analysis Start This compound Product 4-(2-carboxyethyl)benzoic acid methyl ester Start->Product Hydrolysis Aliquot Take Aliquot at Time (t) TLC TLC Analysis Aliquot->TLC HPLC HPLC Analysis Aliquot->HPLC GCMS GC-MS Analysis (with Derivatization) Aliquot->GCMS NMR NMR Analysis Aliquot->NMR Quantification Quantify SM and Product TLC->Quantification HPLC->Quantification GCMS->Quantification NMR->Quantification Decision Reaction Complete? Quantification->Decision Decision->Product Yes Decision->Aliquot No

Caption: Workflow for reaction monitoring.

TLC_Progression TLC Plate Over Time cluster_0 T = 0 min cluster_1 T = 60 min cluster_2 T = 120 min cluster_legend Legend a0 SM b0 RM c0 Co sm0 rm0 co0 a1 SM b1 RM c1 Co p1_sm p1_rm_sm p1_rm_p p1_co_sm p1_co_p a2 SM b2 RM c2 Co p2_sm p2_rm p2_co_sm p2_co_p sm_legend ● Starting Material (Higher Rf) p_legend ● Product (Lower Rf)

Caption: Idealized TLC plate progression.

References

Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropyl)benzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. Currently, there is a lack of specific published literature on the direct use of Methyl 4-(3-methoxy-3-oxopropyl)benzoate as a monomer in polymer chemistry. The methodologies described below are based on established principles of polymer chemistry and data from analogous chemical structures. These protocols should be considered as starting points for experimental design and will require optimization.

Introduction

This compound is a benzoate derivative with two ester functionalities. Its structure presents potential for incorporation into polymer chains, either as a functional monomer after modification or as a component in polyester synthesis. This document outlines two hypothetical approaches for its use in polymer chemistry:

  • As a Functional Monomer in Controlled Radical Polymerization: This involves a proposed synthetic modification to introduce a polymerizable vinyl group, followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

  • As a Monomer for Polyester Synthesis: This route involves the hydrolysis of the ester groups to form a dicarboxylic acid, which can then be used in polycondensation reactions.

These approaches could yield novel polymers with potential applications in fields such as drug delivery, where benzoate-containing polymers have been explored.[1][2]

Hypothetical Application Note 1: Synthesis of a Functional Polymer via Controlled Radical Polymerization

This section details a theoretical pathway for utilizing this compound as a functional monomer in a controlled radical polymerization process.

Proposed Synthesis of a Vinylbenzyl-Functionalized Monomer

To render this compound polymerizable by radical methods, a vinyl group must be introduced. A common strategy is the etherification of a precursor with 4-vinylbenzyl chloride. This would first require selective hydrolysis or reduction of one of the ester groups to a hydroxyl group. Assuming a selective reduction of the benzoate ester to a hydroxymethyl group, the subsequent etherification would yield a polymerizable styrenic monomer.

Experimental Protocol: RAFT Polymerization of the Functionalized Monomer

This protocol is adapted from established procedures for the RAFT polymerization of functional styrenic monomers.[3][4]

Materials:

  • Hypothetical Vinylbenzyl-functionalized Monomer

  • Styrene (as a comonomer, optional)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Anhydrous 1,4-dioxane (solvent)

  • Argon gas

Procedure:

  • In a Schlenk flask, dissolve the functionalized monomer (e.g., 1.0 g, X mmol) and optionally styrene in anhydrous 1,4-dioxane (5 mL).

  • Add the RAFT agent (CPAD) and AIBN. The molar ratio of [Monomer]:[RAFT]:[AIBN] can be targeted, for example, at 100:1:0.2 to aim for a specific degree of polymerization.

  • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours). Samples can be taken periodically to monitor conversion and molecular weight progression via ¹H NMR and Size Exclusion Chromatography (SEC).

  • Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

Expected Data

The following table presents hypothetical data for the RAFT polymerization, based on typical results for styrenic monomers.

Entry [Monomer]:[RAFT]:[AIBN] Time (h) Conversion (%) Mn ( g/mol , theoretical) Mn ( g/mol , SEC) Đ (Mw/Mn)
150:1:0.286510,0009,5001.15
2100:1:0.2168020,00018,5001.18
3200:1:0.2249040,00036,0001.25

Mn = Number-average molecular weight, Đ = Polydispersity Index

Visualization of the Experimental Workflow

G cluster_synthesis Monomer Synthesis (Hypothetical) cluster_polymerization RAFT Polymerization Monomer_Start This compound Modification Selective Reduction & Etherification Monomer_Start->Modification Monomer_Final Vinylbenzyl-Functionalized Monomer Modification->Monomer_Final Reactants Monomer + RAFT Agent + Initiator in Dioxane Degas Freeze-Pump-Thaw Cycles Reactants->Degas Polymerize Heat at 70°C under Argon Degas->Polymerize Terminate Quench and Expose to Air Polymerize->Terminate Purify Precipitate in Methanol, Filter, and Dry Terminate->Purify Final_Polymer Functional Polymer Purify->Final_Polymer

Caption: Hypothetical workflow for the synthesis and polymerization of a functional monomer.

Hypothetical Application Note 2: Synthesis of a Polyester via Polycondensation

This section outlines a theoretical approach to using this compound as a building block for polyesters.

Proposed Synthesis of a Dicarboxylic Acid Monomer

The starting material can be converted into a dicarboxylic acid monomer by hydrolyzing both methyl ester groups under basic conditions, followed by acidification.

Experimental Protocol: Melt Polycondensation

This protocol is based on general procedures for the synthesis of polyesters from dicarboxylic acids and diols.[5][6]

Materials:

  • 4-(2-carboxyethyl)benzoic acid (hydrolyzed monomer)

  • 1,6-Hexanediol (or another suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Argon gas

Procedure:

  • Charge the dicarboxylic acid monomer and a stoichiometric equivalent of the diol into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet.

  • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the dicarboxylic acid).

  • Heat the mixture under a slow stream of argon to a temperature sufficient to create a homogenous melt (e.g., 150-180°C). Water will begin to distill off as the esterification reaction proceeds.

  • Maintain this temperature for several hours (e.g., 2-4 hours) until the majority of the water has been removed.

  • Gradually reduce the pressure (to <1 mmHg) and increase the temperature (e.g., to 200-220°C) to facilitate the removal of the remaining water and diol, thereby increasing the polymer's molecular weight.

  • Continue the reaction under high vacuum for several more hours (e.g., 4-8 hours) until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under an inert atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., methanol).

Expected Data

The following table shows hypothetical properties for the resulting polyester.

Property Expected Value
Number-Average Molecular Weight (Mn, g/mol )15,000 - 30,000
Polydispersity Index (Đ)1.8 - 2.5
Glass Transition Temperature (Tg, °C)40 - 70
Melting Temperature (Tm, °C)120 - 160

Visualization of the Logical Relationship

G cluster_monomer_prep Monomer Preparation cluster_polycondensation Polycondensation Start_Monomer This compound Hydrolysis Base Hydrolysis Start_Monomer->Hydrolysis Acidification Acidification Hydrolysis->Acidification Diacid_Monomer 4-(2-carboxyethyl)benzoic acid Acidification->Diacid_Monomer Monomers Diacid Monomer + Diol + Catalyst Melt_Esterification Heat under Argon (150-180°C) Monomers->Melt_Esterification Vacuum_Polycondensation Heat under Vacuum (200-220°C) Melt_Esterification->Vacuum_Polycondensation Polyester_Product Resulting Polyester Vacuum_Polycondensation->Polyester_Product

Caption: Logical workflow for polyester synthesis.

Potential Applications in Drug Delivery

Polymers containing ester functionalities, such as those hypothetically derived from this compound, are of significant interest in drug delivery.[2] The ester groups can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled release of encapsulated therapeutic agents. The aromatic benzoate component can provide rigidity and potential for π-π stacking interactions with certain drug molecules. The polymers could be formulated into nanoparticles, microspheres, or hydrogels for various drug delivery applications. For instance, the synthesized polymers could be investigated for the encapsulation and release of hydrophobic drugs, with the degradation of the polymer backbone or side chains governing the release kinetics.

References

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This starting material, possessing two distinct ester functionalities and a reactive aromatic ring, serves as a versatile scaffold for the generation of a library of compounds with potential applications in medicinal chemistry and materials science. The following protocols outline procedures for selective hydrolysis, amidation, reduction, and aromatic substitution.

Selective Hydrolysis to 4-(2-Carboxyethyl)benzoic Acid Methyl Ester

This protocol describes the selective saponification of the propanoate ester in this compound to yield 4-(2-Carboxyethyl)benzoic Acid Methyl Ester. The differential reactivity of the aliphatic versus the aromatic ester allows for this selective transformation under controlled basic conditions. This derivative can be a valuable intermediate for further modifications, such as amide coupling reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.05 eq) in water dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is approximately 2-3, leading to the precipitation of the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(2-Carboxyethyl)benzoic Acid Methyl Ester as a white solid.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product4-(2-Carboxyethyl)benzoic Acid Methyl Ester
ReagentsSodium Hydroxide, Methanol, Water, 1M HCl
Reaction Time4-6 hours
Yield85-95%
Purity (by HPLC)>98%
Melting Point289-293 °C[1]

Experimental Workflow:

start Start: this compound step1 Dissolve in MeOH/H2O start->step1 step2 Add NaOH (aq) at 0 °C step1->step2 step3 Stir at RT for 4-6h (TLC Monitoring) step2->step3 step4 Remove MeOH (rotovap) step3->step4 step5 Aqueous Work-up (wash with Et2O) step4->step5 step6 Acidify with 1M HCl to pH 2-3 step5->step6 step7 Filter and Dry step6->step7 end Product: 4-(2-Carboxyethyl)benzoic Acid Methyl Ester step7->end

Selective Hydrolysis Workflow

Selective Amidation to Methyl 4-(3-amino-3-oxopropyl)benzoate

This protocol details the conversion of the propanoate ester of this compound to the corresponding primary amide, Methyl 4-(3-amino-3-oxopropyl)benzoate. This transformation is achieved through aminolysis, leveraging the higher reactivity of the aliphatic ester. This amide derivative introduces a key functional group for further diversification.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a saturated solution of ammonia in methanol.

  • Reaction: Seal the tube and heat the mixture at 70-80 °C for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the sealed tube. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 4-(3-amino-3-oxopropyl)benzoate.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ProductMethyl 4-(3-amino-3-oxopropyl)benzoate
ReagentsSaturated Ammonia in Methanol
Reaction Time24-48 hours
Yield70-85%
Purity (by HPLC)>97%

Experimental Workflow:

start Start: this compound step1 Dissolve in saturated NH3/MeOH start->step1 step2 Heat in sealed tube at 70-80 °C for 24-48h step1->step2 step3 Cool and concentrate step2->step3 step4 Purify by column chromatography step3->step4 end Product: Methyl 4-(3-amino-3-oxopropyl)benzoate step4->end

Selective Amidation Workflow

Selective Reduction to Methyl 4-(3-hydroxypropyl)benzoate

This protocol outlines the selective reduction of the propanoate ester to a primary alcohol, yielding Methyl 4-(3-hydroxypropyl)benzoate. The use of a mild reducing agent under controlled conditions allows for the selective reduction of the more reactive aliphatic ester over the aromatic ester.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C. Add a solution of lithium borohydride (1.5 eq) in THF dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence ceases.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Methyl 4-(3-hydroxypropyl)benzoate.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ProductMethyl 4-(3-hydroxypropyl)benzoate
ReagentsLithium Borohydride, Anhydrous THF, 1M HCl
Reaction Time3-5 hours
Yield80-90%
Purity (by HPLC)>98%

Experimental Workflow:

start Start: this compound step1 Dissolve in anhydrous THF under N2 start->step1 step2 Add LiBH4 in THF at 0 °C step1->step2 step3 Stir at RT for 2-4h step2->step3 step4 Quench with 1M HCl at 0 °C step3->step4 step5 Extract with EtOAc step4->step5 step6 Purify by column chromatography step5->step6 end Product: Methyl 4-(3-hydroxypropyl)benzoate step6->end cluster_directing_effects Directing Effects of Substituents cluster_outcome Predicted Outcome ester Benzoate Ester (meta-director, deactivating) product Major Product: Nitration at position 3 ester->product Directs meta propanoate Propanoate Side Chain (ortho,para-director, weakly activating) propanoate->product Directs ortho/para (less influential) electrophile Nitronium Ion (NO2+) (Electrophile) electrophile->product Attacks activated position

References

Application of Modern Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, selectivity, and sustainability of these synthetic routes directly impact the overall cost, environmental footprint, and availability of essential medicines. In recent years, significant advancements in synthetic organic chemistry, particularly in the fields of biocatalysis and continuous flow chemistry, have revolutionized the production of key pharmaceutical building blocks. These modern methodologies offer numerous advantages over traditional batch processes, including higher yields, improved stereoselectivity, milder reaction conditions, and enhanced safety profiles. This document provides detailed application notes and experimental protocols for the synthesis of several important pharmaceutical intermediates, highlighting the practical implementation of these cutting-edge techniques.

I. Biocatalytic Synthesis of Chiral Amines and Alcohols

Chirality is a fundamental aspect of many pharmaceuticals, with different enantiomers often exhibiting distinct pharmacological and toxicological properties.[1] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering unparalleled stereoselectivity under mild conditions.[2][3]

A. Application Note: Enantioselective Synthesis of a Sitagliptin Intermediate using Transaminase

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. A key chiral intermediate in its synthesis is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Transaminase enzymes can be employed in a highly efficient biocatalytic process to produce this intermediate with high enantiomeric excess.

A multi-enzyme cascade system can be developed using a transaminase (TA), an esterase, an aldehyde reductase (AHR), and a formate dehydrogenase (FDH).[4] This system utilizes a cheaper amine donor, such as benzylamine, and effectively removes the inhibitory benzaldehyde byproduct.[4] Promoter engineering strategies in a whole-cell biocatalyst system can be used to optimize the expression levels of the required enzymes, leading to excellent conversion rates.[4][5]

Quantitative Data Summary:

Substrate Concentration (mM)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Reference
10-10072-91->99[4]
100 (Gram scale)7061>99[4][5]
14081.9-99[6]
B. Experimental Protocol: Synthesis of Sitagliptin Intermediate

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate)

  • Benzylamine (Amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Whole-cell biocatalyst co-expressing Transaminase (TARO) and Esterase (Est PS)

  • Whole-cell biocatalyst expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH)

  • Sodium formate

  • Tris-HCl buffer

  • Organic solvent (e.g., ethyl acetate)

Procedure: [4][5]

  • Prepare a reaction mixture containing Tris-HCl buffer (200 mM, pH 8.0), the substrate (100 mM), benzylamine (300 mM), PLP (0.5 mM), and sodium formate (200 mM).

  • Add the whole-cell biocatalysts (TARO-Est PS and AHR/FDH) to the reaction mixture (e.g., 60 mgCDW/mL each).

  • Incubate the reaction at 37°C with agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by standard methods to obtain the sitagliptin intermediate.

C. Application Note: Synthesis of Chiral Alcohols using Ketoreductases

Chiral alcohols are crucial intermediates for a wide range of pharmaceuticals, including statins.[7] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[8][9] Engineered KREDs with improved activity and stability are now commercially available and widely used in industrial processes.[9] These enzymatic reductions often utilize a cofactor regeneration system, such as glucose dehydrogenase, to recycle the expensive NADPH cofactor.[10]

Quantitative Data Summary:

SubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone(S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol89100[10]
Ethyl 4-chloroacetoacetateEthyl-(R)-4-chloro-3-hydroxybutanoate9599[10]
Ketoester 55(R)-hydroxy ester 5482 (isolated)>99.5[10]
D. Experimental Protocol: Asymmetric Reduction of a Ketone

Materials:

  • Prochiral ketone substrate

  • Ketoreductase (e.g., KRED1001)

  • NADPH

  • Glucose

  • Glucose dehydrogenase

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent for extraction

Procedure: [10]

  • In a buffered solution, dissolve the ketone substrate.

  • Add the ketoreductase, NADPH, glucose, and glucose dehydrogenase.

  • Maintain the reaction at a controlled temperature and pH.

  • Monitor the reaction for completion.

  • Extract the chiral alcohol product with an organic solvent.

  • Purify the product to obtain the desired enantiomerically pure alcohol.

II. Chemoenzymatic and Multistep Synthesis of Statin Intermediates

Statins are a class of drugs used to lower cholesterol levels. The synthesis of statins often involves complex chiral side chains. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, provide efficient routes to these intermediates.[1][11]

A. Application Note: Chemoenzymatic Synthesis of a Rosuvastatin Intermediate

Rosuvastatin is a top-selling statin. A key building block for its synthesis can be prepared via a seven-step chemoenzymatic process without the isolation of intermediates.[1][11] This integrated approach incorporates two highly efficient biotransformations and achieves excellent space-time yields with high substrate concentrations.[1][11] Another efficient method involves a one-pot tandem aldol reaction catalyzed by deoxyribose-5-phosphate aldolase (DERA) to construct the chiral side chain from simple starting materials.[7]

Quantitative Data Summary:

MethodKey IntermediateFinal Product ConcentrationEnantiomeric Excess (ee %)Diastereomeric Excess (de %)Reference
Chemoenzymatic (7 steps)(R)-chiral monoester220 g/L--[1][11]
DERA-catalyzed aldol reaction6-carbon intermediate->99.996.6[7]
B. Experimental Protocol: DERA-catalyzed Synthesis of a Statin Intermediate (Conceptual)

Materials:

  • Simple 2-carbon starting materials

  • Deoxyribose-5-phosphate aldolase (DERA)

  • Buffer solution

Procedure: [7]

  • Combine the 2-carbon starting materials in a suitable buffer.

  • Add the DERA enzyme.

  • Incubate the reaction under optimized conditions (temperature, pH).

  • Upon completion of the tandem aldol reaction, the 6-carbon intermediate with two stereogenic centers is formed.

  • This intermediate can then be converted to versatile intermediates for atorvastatin and rosuvastatin through subsequent chemical steps.

III. Synthesis of Heterocyclic Intermediates for Antipsychotics

Heterocyclic compounds are core structures in many pharmaceuticals. The synthesis of these complex ring systems often requires multi-step procedures.

A. Application Note: Synthesis of a Quetiapine Intermediate

Quetiapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. A key intermediate in its synthesis is dibenzo[b,f][2][12]thiazepin-11(10H)-one.[13] An efficient one-pot synthesis starting from 1-chloro-2-nitrobenzene involves five in-situ steps to produce the desired intermediate in good overall yield and high purity.[13] Another approach involves the reaction of 2-aminobenzenethiol with 2-chlorobenzonitrile.[12]

Quantitative Data Summary:

Starting MaterialsIntermediateOverall Yield (%)Purity (%)Reference
1-Chloro-2-nitrobenzeneDibenzo[b,f][2][12]thiazepin-11[10H]-one70>99[13]
2-Aminobenzenethiol and 2-Chlorobenzonitrile2-(2-aminophenylthio)benzoic acid--[12]
B. Experimental Protocol: One-pot Synthesis of Dibenzo[b,f][2][12]thiazepin-11[10H]-one

Materials: [13]

  • 1-Chloro-2-nitrobenzene

  • Thiosalicylic acid

  • Sodium hydroxide

  • Reducing agent

  • Catalyst for cyclization

Procedure (Conceptual based on multi-step synthesis): [14]

  • Step 1: Synthesis of 2-nitro-2'-carboxyldiphenyl sulfide: React thiosalicylic acid with o-bromonitrobenzene in the presence of sodium hydroxide.

  • Step 2: Esterification and Reduction: The resulting product is esterified and then reduced.

  • Step 3: Cyclization: An intramolecular amino-ester exchange reaction is performed to yield the final dibenzo[b,f][2][12]thiazepin-11[10H]-one intermediate.

IV. Asymmetric Synthesis of an (S)-Oxybutynin Intermediate

(S)-Oxybutynin is the more active enantiomer of the racemic drug used to treat overactive bladder. Its synthesis requires the preparation of the chiral intermediate (S)-cyclohexylphenylglycolic acid ((S)-CHPGA).

A. Application Note: Asymmetric Synthesis of (S)-CHPGA

Several asymmetric methods have been developed to synthesize (S)-CHPGA. One approach utilizes the Sharpless asymmetric dihydroxylation of α-cyclohexylstyrene as the key step.[15] Another highly effective method is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone, which can achieve high enantioselectivity with a low catalyst loading.[16]

Quantitative Data Summary:

MethodIntermediateEnantiomeric Excess (ee %)Catalyst Loading (mol%)Reference
Asymmetric DihydroxylationDiol intermediate--[15]
Enantioselective CyanosilylationCyanohydrin941[16]
B. Experimental Protocol: Catalytic Enantioselective Cyanosilylation for (S)-CHPGA Synthesis

Materials: [16]

  • Cyclohexyl phenyl ketone

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral gadolinium catalyst (e.g., Gd-5)

  • Solvent

Procedure: [16]

  • In an inert atmosphere, dissolve cyclohexyl phenyl ketone in a suitable solvent.

  • Add the chiral gadolinium catalyst (1 mol%).

  • Add TMSCN to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion.

  • The resulting cyanohydrin can be converted to (S)-CHPGA in subsequent steps without the need for column chromatography.

V. Continuous Flow Chemistry in Pharmaceutical Intermediate Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and facile scalability.[17]

A. Application Note: Continuous Flow Synthesis of an Artemisinin Precursor

Artemisinin is a crucial antimalarial drug. A continuous-flow process for the semi-synthesis of artemisinin from dihydroartemisinic acid (DHAA), a readily available precursor, has been developed.[18][19] This process utilizes photochemically generated singlet oxygen in a one-pot reaction with short residence times, leading to a good yield of the final product.[18][19]

Quantitative Data Summary:

PrecursorProductYield (%)Residence TimeReference
Dihydroartemisinic acid (DHAA)Artemisinin65Short[18][19]
B. Experimental Protocol: Continuous Flow Synthesis of Artemisinin

Materials: [18][19]

  • Dihydroartemisinic acid (DHAA)

  • Photosensitizer (e.g., 1,9-dicyanoanthracene)

  • Solvent (e.g., dichloromethane)

  • Oxygen

Procedure: [20]

  • System Setup: A typical flow chemistry setup consists of syringe pumps, a T-mixer, a photoreactor (e.g., PTFE tubing wrapped around a light source), and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of DHAA and the photosensitizer in the chosen solvent.

  • Reaction Execution: Pump the reagent solution and oxygen gas through the T-mixer and into the photoreactor.

  • Irradiation: Irradiate the reaction mixture as it flows through the reactor.

  • Collection: Collect the product stream after the back-pressure regulator.

  • Work-up and Purification: The collected solution is then worked up and the artemisinin is purified.

VI. Visualizations

Synthetic_Workflow_Biocatalysis cluster_start Starting Materials cluster_enzyme Biocatalytic Step cluster_product Product cluster_downstream Downstream Processing Prochiral_Ketone Prochiral Ketone/Ester Enzyme Enzyme (e.g., Transaminase, Ketoreductase) Prochiral_Ketone->Enzyme Substrate Chiral_Intermediate Chiral Intermediate (Amine/Alcohol) Enzyme->Chiral_Intermediate Product Cofactor Cofactor (e.g., PLP, NADPH) Cofactor->Enzyme Purification Purification Chiral_Intermediate->Purification Final_API Final API Synthesis Purification->Final_API

Caption: Biocatalytic synthesis workflow.

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_reaction Continuous Reaction cluster_processing Downstream Processing Reagent_A Reagent A Syringe_Pumps Syringe Pumps Reagent_A->Syringe_Pumps Reagent_B Reagent B Reagent_B->Syringe_Pumps Mixer T-Mixer Syringe_Pumps->Mixer Reactor Flow Reactor (e.g., Microreactor, Photoreactor) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup

Caption: Continuous flow chemistry workflow.

Chemoenzymatic_Synthesis Start Simple Starting Material Chem_Step1 Chemical Synthesis Step 1 Start->Chem_Step1 Intermediate1 Intermediate 1 Chem_Step1->Intermediate1 Enzyme_Step Biocatalytic Step (e.g., DERA-catalyzed aldol) Intermediate1->Enzyme_Step Chiral_Intermediate Key Chiral Intermediate Enzyme_Step->Chiral_Intermediate Chem_Step2 Chemical Synthesis Step 2 Chiral_Intermediate->Chem_Step2 Final_Intermediate Final Intermediate for API Chem_Step2->Final_Intermediate

Caption: Chemoenzymatic synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Heck reaction for the synthesis of this compound is showing low to no conversion. What are the potential causes and solutions?

A1: Low or no conversion in a Heck reaction can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure it is not deactivated. If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species.

    • Solution: Consider adding a phosphine ligand, which can stabilize the Pd(0) catalyst and facilitate the catalytic cycle. However, ligand-free systems can also be effective, but may require higher temperatures. Ensure your catalyst has been stored properly under an inert atmosphere.

  • Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature. Heck reactions are often conducted at elevated temperatures, typically in the range of 80-140 °C.

  • Base Inefficiency: The base is essential for neutralizing the hydrohalic acid produced during the reaction and regenerating the catalyst.

    • Solution: Ensure the base (e.g., triethylamine, potassium carbonate) is anhydrous and added in a sufficient stoichiometric amount (typically 1.5-2.0 equivalents). The choice of base can also be critical and may need to be optimized for your specific conditions.

  • Solvent Purity: The presence of water or other impurities in the solvent can inhibit the reaction.

    • Solution: Use a dry, polar aprotic solvent such as DMF, NMP, or acetonitrile. Ensure the solvent is of high purity and properly degassed to remove oxygen, which can oxidize the active catalyst.

Q2: I am observing the formation of significant byproducts, primarily the homocoupling of the aryl halide. How can I minimize this?

A2: Homocoupling of the aryl halide to form a biphenyl species is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Reaction Conditions: This side reaction is often favored at higher temperatures and with certain catalyst systems.

    • Solution: Try to lower the reaction temperature as much as possible without significantly impacting the rate of the desired reaction. Optimizing the palladium catalyst and ligand combination can also suppress homocoupling. For instance, using bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.

  • Purity of Reactants: Impurities in the starting materials can sometimes promote side reactions.

    • Solution: Ensure the purity of your aryl halide and methyl acrylate.

Q3: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification methods?

A3: Purification of the product typically involves removing unreacted starting materials, the palladium catalyst, and any byproducts.

  • Standard Purification: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying.

    • Solution: After the initial workup, column chromatography on silica gel is usually effective for isolating the pure product. A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the product from less polar starting materials and more polar impurities.

  • Catalyst Removal: Residual palladium can be a concern, especially for pharmaceutical applications.

    • Solution: Several methods can be employed to remove residual palladium, including treatment with activated carbon, specific palladium scavengers, or precipitation of the catalyst followed by filtration.

Data Presentation

The following tables summarize typical reaction parameters for the Heck-type synthesis of this compound. Note that optimal conditions may vary and require experimental optimization.

Table 1: Typical Reaction Conditions for Heck Coupling

ParameterTypical RangeNotes
Aryl Halide Methyl 4-iodobenzoate or Methyl 4-bromobenzoateIodo- derivatives are generally more reactive.
Alkene Methyl acrylateTypically used in slight excess (1.1-1.5 eq).
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Catalyst loading is usually between 0.5-5 mol%.
Ligand (optional) PPh₃, P(o-tolyl)₃, or other phosphine ligandsCan improve catalyst stability and selectivity.
Base Et₃N, K₂CO₃, NaOAcTypically 1.5-2.0 equivalents.
Solvent DMF, NMP, AcetonitrileMust be anhydrous and degassed.
Temperature 80 - 140 °COptimization is crucial for yield and purity.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Troubleshooting Guide - Quick Reference

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, low temperature, inefficient baseCheck catalyst quality, increase temperature, use anhydrous base
Byproduct Formation High temperature, incorrect catalyst/ligandLower temperature, screen different ligands
Difficult Purification Residual catalyst, similar polarity of impuritiesUse palladium scavenger, optimize chromatography conditions

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Heck Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-iodobenzoate (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add methyl 4-iodobenzoate and anhydrous DMF.

  • Add triethylamine and methyl acrylate to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Add Reactants (Methyl 4-iodobenzoate, Pd(OAc)2) Inert 2. Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent 3. Add Anhydrous Solvent (DMF) Inert->Solvent Reagents 4. Add Base (Et3N) & Methyl Acrylate Solvent->Reagents Heat 5. Heat to 100-120 °C Reagents->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Extraction & Washing Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Catalyst Check Catalyst Activity/Loading Start->Catalyst Yes Byproducts Significant Byproducts? Start->Byproducts No Temp Increase Reaction Temperature Catalyst->Temp Base Verify Base Quality & Stoichiometry Temp->Base Base->Byproducts LowerTemp Lower Reaction Temperature Byproducts->LowerTemp Yes Purification Purification Issues? Byproducts->Purification No OptimizeLigand Optimize Ligand LowerTemp->OptimizeLigand OptimizeLigand->Purification OptimizeChroma Optimize Chromatography Conditions Purification->OptimizeChroma Yes Success Improved Yield Purification->Success No Scavenger Use Palladium Scavenger OptimizeChroma->Scavenger Scavenger->Success

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of Crude Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This document provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route employed, common impurities may include:

  • Unreacted starting materials: Such as methyl 4-iodobenzoate (or bromobenzoate) and dimethyl malonate.

  • Palladium catalyst residues: If a Heck-type reaction is used for synthesis.[1][2][3][4][5]

  • Byproducts from side reactions: Including products of self-condensation or other unintended reactions of the starting materials.

  • Partially reacted intermediates: For instance, compounds where hydrolysis or decarboxylation has not gone to completion.

Q2: Which purification techniques are most effective for this compound?

A2: The primary and most effective purification techniques for this compound are:

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities using a silica gel stationary phase.[6]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. A common mobile phase for TLC analysis of benzoate derivatives is a mixture of hexane and ethyl acetate.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: The presence of residual solvents or certain impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary to remove the impurities inhibiting crystallization.

Troubleshooting Guides

Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Column channeling or cracking.- Optimize the eluent system using TLC. A good starting point is a hexane:ethyl acetate gradient.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica gel to create a uniform stationary phase.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the eluent polarity. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow down elution.
Streaking of Spots on TLC - Compound is too polar for the solvent system.- Sample is acidic or basic.- Add a small amount of a polar solvent like methanol to the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Product is not Eluting from the Column - Eluent is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent significantly (e.g., switch to a dichloromethane:methanol system).- Consider using a different stationary phase like alumina.
Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated.- Compound is very soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed solvent system.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out (Product separates as an oil) - Solution is supersaturated.- Cooling is too rapid.- Melting point of the solute is lower than the boiling point of the solvent.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent.
Low Recovery of Purified Product - Too much solvent was used for recrystallization.- Crystals were filtered before crystallization was complete.- Product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal conditions should be determined by preliminary TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to facilitate the elution of the desired compound.

    • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Experimentally determine a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for benzoate derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 4-(3-methoxy- 3-oxopropyl)benzoate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Waste Impurities/Waste Column_Chromatography->Waste Recrystallization->Pure_Product Recrystallization->Waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue? Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation No_Crystals No Crystals Forming during Recrystallization? Start->No_Crystals Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Yes Check_Loading Check Column Loading Poor_Separation->Check_Loading No Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Yes Change_Solvent Change Solvent/ Add Seed Crystal No_Crystals->Change_Solvent No

Caption: Decision tree for troubleshooting common purification issues.

References

Common side reactions in the synthesis of benzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of benzoate esters. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fischer-Speier Esterification

Question 1: My Fischer-Speier esterification is giving a very low yield. What is the most common cause and how can I fix it?

Answer: The most common issue in Fischer-Speier esterification is not a competing side reaction that consumes starting material, but rather the reversible nature of the reaction itself. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product.[1][2][3] To achieve a high yield, this equilibrium must be shifted to the right, towards the formation of the benzoate ester.

Troubleshooting Steps:

  • Use an Excess of a Reactant: The simplest method to shift the equilibrium is to use a large excess of one of the reactants.[3] Typically, the alcohol (e.g., methanol or ethanol) is less expensive and is used as the limiting reagent's solvent, ensuring a significant molar excess.[4]

  • Remove Water as it Forms: Removing water, a product of the reaction, will drive the equilibrium forward according to Le Châtelier's principle.[2][4] This can be accomplished by:

    • Azeotropic Distillation: Refluxing the reaction in a solvent like toluene using a Dean-Stark apparatus will physically separate water from the reaction mixture.[4]

    • Use of a Dehydrating Agent: Adding molecular sieves or using a large amount of the acid catalyst (like concentrated sulfuric acid) can absorb the water produced.[4]

Question 2: I suspect a side product is forming at high temperatures in my Fischer esterification. What could it be?

Answer: While the primary issue is equilibrium, a true side reaction can occur at elevated temperatures, especially with primary alcohols. The strong acid catalyst can protonate an alcohol molecule, which can then be attacked by another alcohol molecule in an SN2 reaction to form a symmetric ether and water. For example, when synthesizing ethyl benzoate from ethanol, diethyl ether can form as a byproduct.

Mitigation Strategy:

  • Control Reaction Temperature: Avoid excessively high temperatures beyond what is necessary for a reasonable reaction rate. Typical temperatures range from 60–110 °C.[4]

  • Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate, as excessive acid can promote ether formation.

Below is a diagram illustrating the desired esterification pathway versus the potential ether formation side reaction.

G cluster_main Desired Pathway: Fischer Esterification cluster_side Side Reaction: Ether Formation BzOH Benzoic Acid Intermediate1 Protonated Benzoic Acid BzOH->Intermediate1 + H+ (cat.) ROH1 Alcohol Cat1 H+ Ester Benzoate Ester Intermediate1->Ester + Alcohol - H2O Ester->BzOH + H2O (Equilibrium) H2O1 Water ROH2 Alcohol Intermediate2 Protonated Alcohol ROH2->Intermediate2 + H+ (cat.) ROH3 Alcohol Cat2 H+ Ether Symmetric Ether Intermediate2->Ether + Alcohol - H2O H2O2 Water

Caption: Fischer esterification main reaction vs. ether formation side reaction.

Schotten-Baumann Reaction

Question: I am using the Schotten-Baumann method to prepare a benzoate ester from benzoyl chloride and an alcohol, but my yields are low. What is the likely side reaction?

Answer: The Schotten-Baumann reaction is typically performed in a two-phase system with an aqueous base (like NaOH) and an organic solvent.[5] The primary competing side reaction is the hydrolysis of the highly reactive benzoyl chloride by water in the aqueous phase, which forms sodium benzoate and consumes your starting material. The desired reaction (acylation of the alcohol) occurs in the organic phase or at the interface.

Troubleshooting Steps:

  • Vigorous Stirring: Ensure the two phases are mixed vigorously. This increases the interfacial surface area, maximizing the chance that the benzoyl chloride reacts with the alcohol in the organic phase before it is hydrolyzed by the aqueous base.

  • Control Stoichiometry and Addition: Add the benzoyl chloride slowly to the reaction mixture. This prevents a large excess of benzoyl chloride from being present at any given time, which would increase the likelihood of hydrolysis.

  • Optimize Base Concentration: While the base is necessary to neutralize the HCl byproduct, an excessively high concentration or a large volume of the aqueous phase can accelerate the hydrolysis of the benzoyl chloride.[6] Use the minimum amount of base required for the reaction.

The diagram below illustrates the competition between esterification and hydrolysis.

G cluster_desired Desired Reaction cluster_side Side Reaction BzCl Benzoyl Chloride (in Organic Phase) Ester Benzoate Ester BzCl->Ester + Alcohol Salt Sodium Benzoate (Side Product) BzCl->Salt + NaOH (aq) ROH Alcohol (in Organic Phase) H2O Water / OH- (in Aqueous Phase)

Caption: Competing reactions in the Schotten-Baumann synthesis of esters.

Steglich Esterification

Question: During my Steglich esterification using DCC, I isolated a major byproduct that is not my desired ester. What is it and how can I prevent its formation?

Answer: The most significant side reaction in a DCC-mediated esterification is the formation of an N-acylurea byproduct.[7][8] This occurs when the O-acylisourea intermediate, formed from the reaction of benzoic acid and DCC, undergoes a 1,3-acyl migration. This rearrangement forms the highly stable N-acylurea, which is unreactive towards the alcohol and halts the esterification process.[8][9]

Prevention and Troubleshooting:

The key to preventing N-acylurea formation is to accelerate the desired nucleophilic attack by the alcohol on the O-acylisourea intermediate. This is achieved by adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][10]

  • Role of DMAP: DMAP is a more potent nucleophile than the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate does not undergo rearrangement and is quickly attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7] The addition of 5-10 mol% of DMAP is often sufficient to suppress the side reaction and dramatically improve yields.[7][10]

The reaction pathways are visualized below:

G cluster_side Side Reaction Pathway (No DMAP) cluster_main Desired Pathway (with DMAP) BzOH Benzoic Acid O_acyl O-Acylisourea (Reactive Intermediate) BzOH->O_acyl + DCC DCC DCC N_acyl N-Acylurea (Stable Byproduct) O_acyl->N_acyl 1,3-Acyl Migration (Slow) Acyl_Pyr Acylpyridinium Intermediate O_acyl->Acyl_Pyr + DMAP (Fast) DMAP DMAP (cat.) Ester Benzoate Ester Acyl_Pyr->Ester + Alcohol ROH Alcohol DCU DCU

Caption: DMAP catalysis prevents N-acylurea formation in Steglich esterification.

Quantitative Data Summary

Steric hindrance of the alcohol reactant can decrease the rate of esterification, making the N-acylurea side reaction more competitive. The following table summarizes the impact of alcohol structure on product yield in a representative Steglich esterification.

AlcoholStructureReported Yield (%)
MethanolCH₃OH95
EthanolCH₃CH₂OH84
Isopropanol(CH₃)₂CHOH75
Cyclohexanolc-C₆H₁₁OH65
tert-Butanol(CH₃)₃COH65

Data adapted from Organic Syntheses based on the esterification of 2,5-cyclohexadiene-1-carboxylic acid.[11]

Experimental Protocols

Protocol: Troubleshooting Low Yield in Fischer Esterification via Water Removal

This protocol describes a method to improve the yield of methyl benzoate synthesis by removing water via azeotropic distillation.

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • Benzoic Acid (1.0 eq)

    • Methanol (3.0 eq)

    • Toluene (sufficient to fill the flask and Dean-Stark trap)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Procedure:

    • Charge the round-bottom flask with benzoic acid, methanol, toluene, and p-TsOH.

    • Fill the Dean-Stark trap with toluene.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. As it cools, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Continue reflux until no more water collects in the trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and p-TsOH) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.

    • Purify further by distillation if necessary.

General Troubleshooting Workflow

If you are experiencing low yields or unexpected byproducts in your benzoate ester synthesis, follow this general troubleshooting workflow.

G Start Low Yield or Impure Benzoate Ester Product Identify 1. Identify Synthesis Method Start->Identify Fischer Fischer-Speier Identify->Fischer Acid-Catalyzed SB Schotten-Baumann Identify->SB Acyl Chloride Steglich Steglich Identify->Steglich DCC/EDC Fischer_Prob Problem: Reaction at Equilibrium Fischer->Fischer_Prob SB_Prob Problem: Acyl Chloride Hydrolysis SB->SB_Prob Steglich_Prob Problem: N-Acylurea Formation Steglich->Steglich_Prob Fischer_Sol Solution: - Use excess alcohol - Remove H2O (Dean-Stark) Fischer_Prob->Fischer_Sol SB_Sol Solution: - Increase stirring rate - Slow addition of acyl chloride SB_Prob->SB_Sol Steglich_Sol Solution: - Add catalytic DMAP (5-10 mol%) Steglich_Prob->Steglich_Sol

Caption: General troubleshooting guide for benzoate ester synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The primary synthetic route covered is the Heck coupling reaction between Methyl 4-iodobenzoate and Methyl acrylate.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. Incomplete reduction of the precatalyst can lead to low catalytic activity. Ensure your reaction conditions, including the choice of solvent and the potential presence of reducing agents (like phosphine ligands), favor this reduction.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, often observed as the formation of palladium black.[1] It is crucial to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Poor Reagent Quality: Impurities in the starting materials, such as the aryl halide or alkene, can act as catalyst poisons. Ensure the purity of your Methyl 4-iodobenzoate and Methyl acrylate.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. An optimal temperature range, typically between 80-120°C for this type of coupling, should be determined experimentally.[1]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black, which is finely divided palladium metal, is a clear indicator of catalyst decomposition.[1] This precipitation removes the active catalyst from the solution, leading to a decrease in reaction rate and incomplete conversion.

Causes and Prevention:

  • High Temperatures: As mentioned, excessive heat can promote the agglomeration and precipitation of the palladium catalyst. Consider lowering the reaction temperature.

  • Inappropriate Solvent: The choice of solvent plays a role in stabilizing the catalytic species. Highly polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help to stabilize the catalyst.[1]

  • Absence of Stabilizing Ligands: While the Heck reaction can sometimes be run without ligands, the use of phosphine ligands can stabilize the palladium catalyst and prevent its precipitation. The choice and concentration of the ligand are critical and may require optimization.

Q3: My reaction is producing significant byproducts. What are the common side reactions and how can they be minimized?

A3: Several side reactions can occur during the Heck coupling, leading to a complex product mixture and reduced yield of the desired product.

  • Homocoupling of the Aryl Halide: This side reaction results in the formation of a biaryl compound from two molecules of the aryl halide. It is more prevalent at higher temperatures. Optimizing the reaction temperature can help to suppress this pathway.

  • Alkene Isomerization: The palladium-hydride intermediates formed during the catalytic cycle can cause isomerization of the double bond in both the starting alkene and the product.[1] This can be minimized by using a less polar solvent or by the addition of halide salts.

  • Reductive Heck Reaction: In this side reaction, the intermediate alkyl-palladium species is protonated instead of undergoing β-hydride elimination, resulting in a saturated product. The choice of base and reaction conditions can influence the extent of this side reaction.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Symptom Potential Cause Suggested Action
Low conversion of starting materialsInactive catalystEnsure proper degassing to remove oxygen. Consider using a fresh batch of palladium catalyst and phosphine ligand.
Suboptimal reaction temperatureOptimize the temperature. Start with a literature-reported value (e.g., 80-100°C) and screen a range of temperatures.[1]
Incorrect stoichiometryVerify the molar ratios of reactants, base, and catalyst.
Formation of significant byproductsSide reactions (homocoupling, isomerization)Lower the reaction temperature. Screen different bases and solvents.
Product loss during workup/purificationInefficient extraction or chromatographyOptimize the workup procedure. Ensure the pH is appropriate during extraction. For column chromatography, select an appropriate solvent system based on TLC analysis.
Guide 2: Product Purity Issues

This guide addresses common purity problems encountered after the reaction and initial workup.

Symptom Potential Impurity Identification Method Purification Strategy
Additional spots on TLC close to the productIsomeric byproducts1H NMR, LC-MSCareful column chromatography with a shallow solvent gradient.
Presence of high molecular weight speciesHomocoupled biaryl byproduct1H NMR, LC-MSColumn chromatography; the byproduct is typically less polar than the desired product.
Residual starting materialsUnreacted Methyl 4-iodobenzoate or Methyl acrylate1H NMR, GC-MSOptimize reaction time and temperature to drive the reaction to completion. Purify via column chromatography.

Experimental Protocols

Optimized Heck Reaction Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • Methyl 4-iodobenzoate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 4-iodobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).

  • Add anhydrous DMF (5-10 mL per mmol of aryl halide).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) followed by Methyl acrylate (1.5 eq) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRange for Optimization
Catalyst Palladium(II) acetate (Pd(OAc)2)Other Pd(0) or Pd(II) sources
Ligand Triphenylphosphine (PPh3)Other phosphine ligands (e.g., P(o-tolyl)3)
Base Triethylamine (Et3N) or Potassium Carbonate (K2CO3)Other organic or inorganic bases
Solvent N,N-Dimethylformamide (DMF)DMAc, NMP, Acetonitrile
Temperature 80-100°C60-120°C
Reaction Time 12-24 hoursMonitored by TLC/GC-MS

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - Methyl 4-iodobenzoate - Pd(OAc)2 - PPh3 B Add Anhydrous DMF A->B C Degas with Inert Gas B->C D Add Base and Methyl Acrylate C->D E Heat to 80-100°C and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Dilute with Ethyl Acetate F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K Pure Product

Caption: Experimental workflow for the Heck reaction synthesis.

Troubleshooting_Heck_Reaction Start Low Product Yield Q1 Check Catalyst Activity Start->Q1 Q2 Optimize Reaction Conditions Start->Q2 Q3 Investigate Side Reactions Start->Q3 A1_1 Use Fresh Catalyst/Ligand Q1->A1_1 A1_2 Ensure Inert Atmosphere Q1->A1_2 A2_1 Screen Temperature Range Q2->A2_1 A2_2 Vary Base and Solvent Q2->A2_2 A3_1 Analyze Byproducts (NMR, MS) Q3->A3_1 A3_2 Adjust Conditions to Minimize (e.g., lower temperature) Q3->A3_2

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your experimental parameters for reliable and accurate results in reactions involving benzoate esters.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a simple benzoic acid is giving a low yield. What are the most common causes?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The primary culprits are:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. Without intervention, the reaction will reach a point where the forward and reverse reactions occur at the same rate, limiting the final concentration of your ester product.[1][2][3]

  • Presence of Water: As water is a product of the reaction, its accumulation can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the ester yield. This is a direct application of Le Châtelier's principle.[4]

  • Insufficient Catalyst Activity: An inadequate amount of catalyst, or a catalyst that has been deactivated (e.g., by moisture), will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1][2]

  • Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow. Conversely, excessively high temperatures can lead to side reactions or decomposition of reactants and products.[5]

Q2: How can I improve the yield of my Fischer esterification reaction?

A2: To improve the yield, you need to shift the reaction equilibrium towards the products. Here are some effective strategies:

  • Use an Excess of One Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the equilibrium towards the formation of the ester.[4] Using the alcohol as the solvent is a common and effective approach.[6]

  • Remove Water as it Forms: This is one of the most effective ways to drive the reaction to completion. This can be achieved by:

    • Dean-Stark Apparatus: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) allows for the continuous removal of water.[1]

    • Drying Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture can absorb the water as it is formed.[2]

  • Ensure Adequate Catalysis: Use a sufficient amount of a suitable acid catalyst. If the reaction seems to stall, it might be due to catalyst deactivation by the water being produced. In some cases, adding the catalyst in portions throughout the reaction can improve yields.[5]

Q3: I am trying to esterify a 2-substituted (ortho-substituted) benzoic acid and getting very low conversion. Why is this happening and what can I do?

A3: This is a classic case of the "ortho effect." Substituents at the ortho position can sterically hinder the approach of the alcohol to the carboxylic acid's carbonyl carbon. This steric hindrance significantly slows down the rate of the esterification reaction.[7][8][9][10]

To overcome this, you can:

  • Switch to a More Reactive Electrophile: Instead of the carboxylic acid, convert it to a more reactive acyl chloride. The acyl chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base (like pyridine) to form the ester. This method avoids the equilibrium limitations of Fischer esterification.

  • Use Milder, More Advanced Methods: Consider using coupling reagents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification, which can be more effective for sterically hindered substrates.[2][11]

Q4: My TLC plate shows that my starting material is consumed, but I have multiple new spots and a low yield of the desired ester. What could be the side products?

A4: Besides the intended esterification, other reactions can occur depending on your specific substrates and conditions:

  • Hydrolysis: If there is water present during your workup or purification, your ester can be hydrolyzed back to the carboxylic acid and alcohol. This is especially a risk during aqueous washes with a base.

  • Intramolecular Cyclization (Lactonization): If your benzoic acid has a hydroxyl group in a suitable position (e.g., 2-hydroxymethylbenzoic acid), it can undergo an intramolecular reaction to form a cyclic ester (a lactone), which competes with the desired intermolecular esterification.[11]

  • Ether Formation: Under strong acidic conditions and high temperatures, the alcohol reactant can dehydrate to form an ether. This is more common with secondary and tertiary alcohols.

Q5: How can I effectively monitor the progress of my benzoate ester reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] The ester product is typically less polar than the starting carboxylic acid. Therefore, on a silica gel TLC plate, the ester will have a higher Rf value (it will travel further up the plate) than the carboxylic acid. By spotting the reaction mixture alongside the starting materials, you can visualize the disappearance of the reactants and the appearance of the product over time.

Data on Reaction Conditions and Yields

The following tables summarize how different reaction parameters can influence the conversion and yield of benzoate ester synthesis.

Table 1: Effect of Alcohol and Catalyst on the Yield of Substituted Butyl Benzoates

Benzoic Acid SubstituentAlcoholCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
4-chloro1-butanolp-toluenesulfonic acid (0.4)120493
4-methoxy1-butanolp-toluenesulfonic acid (0.4)120484
4-nitro1-butanolp-toluenesulfonic acid (0.4)120486
4-methyl1-butanolp-toluenesulfonic acid (0.4)120489

Data adapted from a study on esterification using a PTA catalyst.[12]

Table 2: Effect of Temperature and Reaction Time on the Esterification of 4-fluoro-3-nitrobenzoic acid with Ethanol under Microwave Conditions

EntryTemperature (°C)Irradiation Time (min)Catalyst AdditionYield (%)
111015 (3 x 5)Beginning23
212015 (3 x 5)Beginning35
313015 (3 x 5)Beginning42
413015 (3 x 5)In intervals86
515015 (3 x 5)In intervals88

Data from a study on microwave-assisted Fischer esterification, demonstrating the benefit of adding the catalyst in intervals to overcome deactivation.[5]

Table 3: Comparison of Catalysts for the Synthesis of Benzyl Benzoate

Catalyst (0.02 M)SolventTemperature (°C)Time (h)Yield (%)
Zirconocene triflateTHF6524~10
Zirconocene triflateToluene802454
Zirconocene triflateHexane802464
Hafnocene triflateTHF6524~5

Data from a study on catalyzed synthesis of aromatic esters, showing the influence of both catalyst and solvent on yield.[13]

Key Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol

Objective: To synthesize ethyl benzoate from benzoic acid and ethanol using an acid catalyst.

Materials:

  • Benzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks.

Methodology:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve benzoic acid in a 5-10 fold molar excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the benzoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of ethanol was used, remove most of it using a rotary evaporator.

    • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with water, followed by a careful wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid. Repeat the bicarbonate wash until no more CO₂ evolution is observed.

    • Wash the organic layer with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude ethyl benzoate.

    • If necessary, purify the crude product by distillation.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the conversion of benzoic acid to its ester.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, typically 4:1 or 9:1)

  • Capillary spotters

  • UV lamp (254 nm)

Methodology:

  • Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot of the reaction mixture using a capillary spotter.

  • Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the initial reaction mixture, the current reaction mixture, and a co-spot (both initial and current mixture in the same spot) on this line, keeping the spots small and allowing them to dry.

  • Development: Place a small amount of the mobile phase in the developing chamber and allow it to become saturated with the solvent vapors. Place the TLC plate in the chamber, ensuring the solvent level is below the spotted line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. The benzoic acid spot will be more polar (lower Rf) than the benzoate ester spot (higher Rf). The reaction is complete when the benzoic acid spot has disappeared from the reaction mixture lane.

Protocol 3: HPLC Analysis for Quantifying Conversion

Objective: To quantitatively determine the conversion of benzoic acid to its ester.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Benzoic acid and benzoate ester standards

Methodology:

  • Standard Preparation: Prepare stock solutions of pure benzoic acid and the target benzoate ester in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At specific time points, take a small, accurately measured aliquot of the reaction mixture. Quench the reaction by diluting it significantly in a known volume of the initial mobile phase composition to stop the reaction and prepare it for injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Acetonitrile) at a flow rate of 1.0 mL/min.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared reaction samples.

    • Run a gradient program to elute both the benzoic acid and the benzoate ester. For example: 0-10 min: 20-80% Acetonitrile; 10-12 min: Hold at 80% Acetonitrile; 12-15 min: Return to 20% Acetonitrile and re-equilibrate.

    • Monitor the chromatogram at a suitable wavelength (e.g., 230 or 254 nm).

  • Quantification: Identify the peaks for benzoic acid and the benzoate ester based on their retention times compared to the standards. Use the calibration curve to determine the concentration of each in the reaction sample and calculate the percent conversion.[14]

Visual Guides

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Low_Yield start Low Conversion Rate Observed check_tlc Analyze reaction mixture by TLC. Is starting material (SM) present? start->check_tlc check_sm_yes Significant SM remaining. check_tlc->check_sm_yes Yes check_sm_no Little to no SM remaining. check_tlc->check_sm_no No equilibrium Issue: Equilibrium Limitation - Is water being removed? - Is there an excess of one reactant? check_sm_yes->equilibrium catalyst Issue: Catalyst Deactivation - Is catalyst amount sufficient? - Has catalyst been poisoned by water? check_sm_yes->catalyst steric_hindrance Issue: Steric Hindrance - Are reactants sterically bulky (e.g., ortho-substituted)? check_sm_yes->steric_hindrance check_byproducts Analyze crude product for byproducts (TLC, NMR, GC-MS). check_sm_no->check_byproducts solution_equilibrium Solution: - Use Dean-Stark trap or molecular sieves. - Increase excess of alcohol. equilibrium->solution_equilibrium solution_catalyst Solution: - Add more catalyst. - Add catalyst in portions. catalyst->solution_catalyst solution_steric Solution: - Convert acid to acyl chloride first. - Use Steglich esterification (DCC/DMAP). steric_hindrance->solution_steric hydrolysis Issue: Hydrolysis during workup - Was a strong base used? - Were extractions done quickly and cold? check_byproducts->hydrolysis side_reactions Issue: Competing Side Reactions - e.g., Lactonization, Ether formation. check_byproducts->side_reactions solution_hydrolysis Solution: - Use weak base (NaHCO3) for wash. - Perform workup at low temperature. hydrolysis->solution_hydrolysis solution_side_reactions Solution: - Adjust reaction conditions (lower temp). - Use milder reagents (e.g., Steglich). side_reactions->solution_side_reactions

Caption: A logical workflow for diagnosing the cause of low conversion rates.

General Reaction Scheme for Fischer Esterification

Caption: The equilibrium nature of the Fischer Esterification reaction.

Potential Side Reaction Pathways

Side_Reactions start Benzoic Acid + Alcohol esterification Desired Reaction: Intermolecular Esterification start->esterification H+, Heat lactone Side Reaction 1: Intramolecular Cyclization (if substrate allows, e.g., 2-hydroxy-methylbenzoic acid) start->lactone H+, Heat (competing) ether Side Reaction 2: Alcohol Dehydration start->ether Strong H+, High Heat (from Alcohol) product_ester Benzoate Ester esterification->product_ester product_lactone Lactone lactone->product_lactone product_ether Ether ether->product_ether

Caption: Common competing reactions in benzoate ester synthesis.

References

Technical Support Center: Purification of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities largely depend on the synthetic route. A common method for synthesizing this molecule is the Mizoroki-Heck reaction. Based on this, likely impurities include:

  • Unreacted Starting Materials: Methyl 4-iodobenzoate and Methyl acrylate.

  • Catalyst Residues: Palladium species and ligands (e.g., triphenylphosphine).

  • Byproducts: Triphenylphosphine oxide (from the oxidation of triphenylphosphine ligand) and side-reaction products.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method. By spotting your crude material alongside the starting materials on a silica gel plate, you can visualize the presence of the product, unreacted reagents, and other byproducts. A single spot for your product that is well-separated from other spots indicates a relatively clean reaction. Further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the structure and identify specific impurities. A sharp melting point range is also a reliable indicator of high purity for solid compounds.

Q3: Which primary purification method should I choose?

A3: The choice depends on the impurity profile and the physical state of your product.

  • Flash Column Chromatography is highly effective for removing a wide range of impurities, especially if the crude product is an oil or if impurities have similar polarities.

  • Recrystallization is an excellent and scalable method if your product is a solid and contains a smaller amount of impurities with different solubility profiles. It often yields a product of very high purity.

Troubleshooting Common Purification Issues

Problem Possible Cause Suggested Solution
Multiple spots on TLC after column chromatography. 1. Inappropriate solvent system. 2. Column was overloaded. 3. Fractions were collected too broadly.1. Re-optimize the TLC solvent system to achieve better separation (ΔRf > 0.2) between your product and impurities. 2. Use a larger column or reduce the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. 3. Collect smaller fractions and analyze them by TLC before combining.
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.1. Add more of the primary solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. 2. Switch to a solvent with a lower boiling point. 3. Try a two-solvent recrystallization system.
No crystals form upon cooling after recrystallization. 1. The solution is not saturated. 2. The compound is highly soluble in the chosen cold solvent. 3. Supersaturation without nucleation.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the primary solvent) dropwise to the solution. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Chilling in an ice bath may also be necessary.
Low yield after purification. 1. Product is partially lost in the mother liquor (recrystallization). 2. Product is still on the column (chromatography). 3. The compound is unstable on silica gel.1. Cool the mother liquor for an extended period in an ice bath or freezer to recover more material. 2. Flush the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate) to elute any remaining product. 3. If the compound is acid-sensitive, neutralize the silica gel by adding ~1% triethylamine to the eluent.

Data Presentation: Impurity Profile

The following table summarizes the physical properties of this compound and its potential impurities from a Heck reaction synthesis, which are critical for developing a purification strategy.

CompoundMolecular Wt. ( g/mol )Melting Point (°C)Boiling Point (°C)Physical State / Solubility
This compound (Product) 222.24Solid (Est.)N/ALikely soluble in ethyl acetate, DCM; less soluble in hexanes.
Methyl 4-iodobenzoate (Starting Material)262.04112-116 °C[1]N/AWhite crystalline solid.[2]
Methyl acrylate (Starting Material)86.09-76.5 °C[3]80.5 °C[3]Colorless liquid; slightly soluble in water.[4]
Triphenylphosphine oxide (Byproduct)278.28154-158 °C[5][6]360 °C[6]White crystalline solid; poorly soluble in hexanes.[6]
Palladium(II) acetate (Catalyst)224.51205 °C (decomposes)[7][8]N/AReddish-brown solid; soluble in benzene, chloroform.[7]

Note: The melting point for the target product is estimated based on the common observation that aromatic esters of this size are typically solids at room temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from both less polar and more polar impurities.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude product in ethyl acetate.

    • Develop a TLC plate using a solvent system of Ethyl Acetate (EtOAc) and Hexanes. Start with a ratio of 30% EtOAc in Hexanes (7:3 Hexanes:EtOAc).

    • Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.[9]

  • Column Preparation:

    • Select a column with a diameter appropriate for the sample size (e.g., a 40 mm diameter column for 1-5 g of crude material).

    • Add a small plug of cotton or glass wool to the bottom.

    • Fill the column about two-thirds full with the chosen non-polar solvent (Hexanes).

    • Prepare a slurry of silica gel (230-400 mesh) in the same solvent and pour it into the column.

    • Gently tap the column to pack the silica and drain the solvent until the level is just above the silica bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the sand layer in the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (e.g., 30% EtOAc/Hexanes) to the column.

    • Apply gentle air pressure to achieve a flow rate of about 2 inches per minute.

    • Collect fractions in test tubes and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid and the main impurities are starting materials or byproducts with different solubility characteristics.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent (start with a solvent pair like ethyl acetate/hexanes or ethanol/water).[10]

    • Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.

    • If using a decolorizing agent like activated carbon, add it to the hot solution and then hot-filter the mixture through a fluted filter paper.

    • If using a two-solvent system, add the "poor" solvent to the hot solution until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve and clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Product tlc Purity Assessment (TLC, NMR) start->tlc decision Is Product Solid & Relatively Pure? tlc->decision col_chrom Flash Column Chromatography decision->col_chrom No   recryst Recrystallization decision->recryst  Yes analysis Purity & Identity Confirmation (TLC, NMR, MP, MS) col_chrom->analysis recryst->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Attempt Recrystallization issue What is the issue? start->issue oils_out Product 'Oils Out' issue->oils_out Oiling no_crystals No Crystals Form issue->no_crystals No Formation poor_recovery Poor Recovery / Low Yield issue->poor_recovery Low Yield sol_oils Add more solvent OR Use lower boiling solvent oils_out->sol_oils sol_crystals Concentrate solution OR Add anti-solvent OR Scratch flask / Seed no_crystals->sol_crystals sol_recovery Chill mother liquor longer OR Re-process mother liquor poor_recovery->sol_recovery

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Preventing decomposition of Methyl 4-(3-methoxy-3-oxopropyl)benzoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diester compound with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by a benzene ring substituted with a methyl ester group and a 3-methoxy-3-oxopropyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules in drug discovery and materials science.

Q2: What are the primary stability concerns with this compound?

The main stability concern for this compound is its susceptibility to hydrolysis. The presence of two methyl ester functional groups makes the molecule sensitive to both acidic and basic conditions, which can catalyze the cleavage of one or both ester linkages to form the corresponding carboxylic acids. Careful control of reaction pH and exclusion of water are crucial.

Q3: How should I store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture and contaminants. Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term storage.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its decomposition.

Issue 1: Low yield of the desired product and presence of unexpected acidic impurities.

  • Possible Cause: Hydrolysis of one or both methyl ester groups. This is one of the most common decomposition pathways for this molecule, especially in the presence of water and acid or base catalysts.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent) and drying glassware in an oven before use.

    • Control pH:

      • If your reaction is base-sensitive, avoid strong bases. Consider using non-nucleophilic organic bases if a base is required.

      • If your reaction is acid-sensitive, use a non-acidic catalyst or a milder acidic promoter. Reactions involving methyl benzoates are often catalyzed by strong acids like sulfuric acid, but these conditions can also promote hydrolysis if water is present.[2]

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the decomposition of the starting material.

Issue 2: Formation of multiple products with varying polarity.

  • Possible Cause: Partial or complete hydrolysis leading to a mixture of the starting material, the mono-acid, and the di-acid.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you identify the formation of polar byproducts (the carboxylic acids will have lower Rf values on normal phase TLC).

    • Purification Strategy: If hydrolysis is unavoidable, plan a purification strategy to separate the desired product from the acidic byproducts. This can often be achieved by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic impurities.[2][3]

Issue 3: Inconsistent reaction outcomes.

  • Possible Cause: Variability in the quality of starting materials or solvents, particularly with respect to water content.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure that the this compound and all other reagents are of high purity.

    • Consistent Solvent Quality: Use freshly dried, high-purity solvents for each reaction to ensure reproducibility.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Water Content < 50 ppm in solventsMinimizes the primary reactant for hydrolysis.
pH Range 4 - 6Avoids strong acid or base catalysis of hydrolysis.
Temperature Reaction-dependent, but keep as low as possibleReduces the rate of decomposition reactions.
Inert Atmosphere Nitrogen or ArgonPrevents potential side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Decomposition

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reagent and Solvent Preparation: Use anhydrous solvents and ensure all liquid reagents are dry. Solid reagents should be dried in a vacuum oven if they are hygroscopic.

  • Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Reaction Execution: Dissolve this compound in the anhydrous solvent. Add other reagents sequentially at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Workup: Quench the reaction appropriately (e.g., with a non-aqueous quencher if possible). If an aqueous workup is necessary, use cold, deionized water and work quickly. Neutralize any acidic or basic catalysts before extraction.

  • Purification: Purify the product using column chromatography or recrystallization, using dry solvents.

Protocol 2: Analysis of Purity and Detection of Hydrolysis Byproducts

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A typical starting point is 70:30 hexanes:ethyl acetate.

    • Stationary Phase: Silica gel plates.

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

    • Observation: The starting diester will have a higher Rf than the mono-acid and di-acid hydrolysis products, which will appear as more polar spots closer to the baseline.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Observation: The more polar hydrolysis products will have shorter retention times than the starting material.

Visualizations

Decomposition_Pathway This compound This compound Mono-acid Mono-acid This compound->Mono-acid + H2O - CH3OH Di-acid Di-acid Mono-acid->Di-acid + H2O - CH3OH

Caption: Likely hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for low product yield.

Preventative_Measures center Preventing Decomposition sub1 Control Water Content center->sub1 sub2 Control pH center->sub2 sub3 Control Temperature center->sub3 sub4 Optimize Reaction Time center->sub4

Caption: Key preventative measures to minimize decomposition.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and scalable method involves a two-step sequence. The first step is a Palladium-catalyzed Heck reaction between methyl 4-iodobenzoate and methyl acrylate.[1] The resulting α,β-unsaturated ester, Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate, is then reduced in the second step via catalytic hydrogenation to yield the final product.[2]

Q2: Why is the Heck reaction a suitable choice for the initial C-C bond formation?

A2: The Heck reaction is highly effective for forming carbon-carbon bonds by coupling an organohalide with an alkene.[3][4] It demonstrates good functional group tolerance, which is crucial in multi-step syntheses, and reaction conditions can often be optimized for high yields.[3]

Q3: What are the primary safety considerations when scaling up this synthesis?

A3: Key safety concerns include the handling of palladium catalysts, which can be pyrophoric, and the use of hydrogen gas for the reduction step, which is highly flammable and can form explosive mixtures with air. A thorough risk assessment is essential, especially concerning heat management in the exothermic Heck reaction and ensuring an inert atmosphere.[5][6]

Q4: How can the progress of each reaction step be monitored?

A4: Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) for a quick qualitative assessment. For more precise, quantitative analysis of reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.[7]

Q5: What are the typical impurities or by-products in this synthesis?

A5: In the Heck reaction, potential by-products include the homocoupling of the aryl halide and isomerization of the alkene. During the reduction step, incomplete reaction will leave starting material, while over-reduction is also a possibility depending on the conditions.

Troubleshooting Guides

Step 1: Heck Reaction - Methyl 4-iodobenzoate and Methyl Acrylate
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has been oxidized. 2. Impure Reagents: Impurities in starting materials or solvent can poison the catalyst. 3. Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover.1. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. Consider using a Pd(II) precatalyst that reduces in situ.[8] 2. Use freshly distilled solvents and high-purity reagents. 3. Gradually increase the reaction temperature in increments of 10°C.
Formation of Palladium Black 1. Catalyst Decomposition: The active catalyst has agglomerated and precipitated out of solution.[9] 2. Presence of Oxygen: Traces of oxygen can oxidize the Pd(0) catalyst.[9]1. Use appropriate phosphine ligands to stabilize the palladium catalyst. 2. Thoroughly degas the solvent and reaction mixture before adding the catalyst.
Formation of Side Products (e.g., Homocoupling) 1. High Reaction Temperature: Can promote side reactions. 2. Incorrect Stoichiometry: Suboptimal ratio of reactants.1. Lower the reaction temperature. 2. Optimize the ratio of methyl 4-iodobenzoate to methyl acrylate.
Step 2: Catalytic Reduction of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Catalyst Poisoning: Impurities from the previous step (e.g., sulfur or phosphine ligands) can deactivate the hydrogenation catalyst. 2. Insufficient Catalyst Loading or Hydrogen Pressure.1. Purify the unsaturated ester intermediate thoroughly before reduction. 2. Increase the catalyst loading or the hydrogen pressure.
Low Yield 1. Product Loss During Workup: The product may be partially soluble in the aqueous phase. 2. Adsorption onto Catalyst: The product may adhere to the catalyst surface.1. Perform multiple extractions with an appropriate organic solvent. 2. Wash the catalyst thoroughly with the reaction solvent after filtration.
Over-reduction of Ester Group 1. Harsh Reaction Conditions: High temperatures and pressures with a highly active catalyst can lead to the reduction of the ester groups.1. Use a milder catalyst (e.g., Pd/C under lower pressure) and moderate temperatures. Monitor the reaction closely.

Data Presentation

Table 1: Optimized Parameters for the Heck Reaction

ParameterRecommended Value
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Triethylamine (Et₃N)
Solvent Acetonitrile or DMF
Temperature 80-100 °C
Reaction Time 12-24 hours
Expected Yield 85-95%

Table 2: Optimized Parameters for the Catalytic Reduction

ParameterRecommended Value
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethyl Acetate
Hydrogen Pressure 1-4 atm (or as required)
Temperature Room Temperature
Reaction Time 4-12 hours
Expected Yield >95%

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate via Heck Reaction
  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction's progress by TLC or HPLC.[7][10]

  • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Catalytic Reduction
  • Reaction Setup: In a hydrogenation vessel, dissolve the purified Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC.[7]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the final product.

Mandatory Visualizations

Synthesis_Pathway A Methyl 4-iodobenzoate C Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) A->C B Methyl acrylate B->C D Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate C->D Step 1 E Catalytic Reduction (H₂, Pd/C) D->E F This compound E->F Step 2

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Heck Reaction check_catalyst Is Palladium Black visible? start->check_catalyst pd_black_yes Catalyst Decomposition check_catalyst->pd_black_yes Yes check_reagents Are reagents and solvents pure? check_catalyst->check_reagents No solution_pd_black Improve Ligand Stability Ensure Inert Atmosphere pd_black_yes->solution_pd_black solution_pd_black->start reagents_no Impurity Poisoning check_reagents->reagents_no No check_temp Is temperature optimal? check_reagents->check_temp Yes solution_reagents Purify/Distill Reagents and Solvents reagents_no->solution_reagents solution_reagents->start temp_no Suboptimal Reaction Rate check_temp->temp_no No end Yield Improved check_temp->end Yes solution_temp Increase Temperature Incrementally temp_no->solution_temp solution_temp->start

References

Technical Support Center: Purifying Benzoate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzoate derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying benzoate derivatives?

A1: The most common stationary phase for the column chromatography of benzoate derivatives is silica gel (silicon dioxide).[1] Alumina (aluminum oxide) can also be used.[1] For compounds that may be unstable on acidic silica gel, deactivated silica gel or an alternative like florisil can be considered.[2]

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] A good starting point for many benzoate derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or ethanol.[3] The goal is to find a solvent system where the desired benzoate derivative has an Rf value of approximately 0.35.[1]

Q3: In what order will my benzoate derivative and related impurities elute from the column?

A3: The elution order is primarily determined by the polarity of the compounds. Since silica gel is a polar stationary phase, non-polar compounds will elute first, followed by compounds of increasing polarity.[1] For example, less polar impurities will elute before more polar benzoate derivatives. The general order of elution from a silica gel column is: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids.[1]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) conditions to guide my column chromatography separation?

A4: Yes, HPLC methods can provide valuable insights. For instance, reversed-phase HPLC often uses a C18 stationary phase with a mobile phase of acetonitrile and water, sometimes with additives like formic or phosphoric acid.[4][5] While the phases are different (reversed-phase vs. normal-phase), the relative elution order of your compounds in reversed-phase HPLC can help you understand their polarity differences, which is useful for designing your normal-phase column chromatography separation.

Troubleshooting Guide

Problem: My benzoate derivative is not moving off the baseline (Rf is too low).

  • Cause: The mobile phase is not polar enough to effectively move the compound up the stationary phase.[6]

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, a solvent system containing a small amount of a highly polar solvent like methanol with an additive such as 10% ammonium hydroxide in dichloromethane may be necessary.[2]

Problem: All my compounds are coming off the column in the first few fractions (Rf is too high).

  • Cause: The mobile phase is too polar, causing all compounds to move too quickly through the column with little interaction with the stationary phase.[6]

  • Solution: Decrease the polarity of your mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.

Problem: I am getting poor separation between my desired benzoate derivative and an impurity.

  • Cause: The chosen solvent system may not be optimal for resolving the specific compounds in your mixture.

  • Solution:

    • Optimize the mobile phase: Perform a more thorough TLC analysis with a variety of solvent systems to find one that provides the best separation between your target compound and the impurity.

    • Use a gradient elution: Start with a less polar solvent system to elute the less polar compounds, and then gradually increase the polarity of the mobile phase to elute the more polar compounds.[4] This can improve the separation of compounds with close Rf values.

Problem: The compound bands are very broad, leading to mixed fractions.

  • Cause: This can be due to several factors, including overloading the column, poor column packing, or the compound having low solubility in the mobile phase.[2][7]

  • Solution:

    • Reduce the sample load: The amount of adsorbent used should typically be 20 to 50 times the weight of the sample being purified.[1]

    • Improve column packing: Ensure the stationary phase is packed uniformly without any air bubbles or channels.[1]

    • Dry loading: If your compound is not very soluble in the initial mobile phase, consider using a dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[7]

Problem: It appears my benzoate derivative is decomposing on the column.

  • Cause: Some compounds are unstable on the acidic surface of silica gel.[2]

  • Solution:

    • Confirm instability: Run a 2D TLC plate to see if your compound degrades when left in contact with the silica.[2]

    • Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation.[2]

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or florisil.[2]

Data Presentation

Table 1: Example Mobile Phase Compositions for Chromatography of Benzoate Derivatives

Benzoate Derivative/Related CompoundStationary PhaseMobile Phase (v/v)TechniqueReference
Methyl benzoateSilica gelToluene / Ethanol (9:1)TLC
p-Hydroxybenzoic acid estersSilanized silica gelBorate buffer (pH 2) / Dioxane (90:10)TLC[8]
p-Methylbenzoic acid to Methyl p-methylbenzoateSilica gelPetroleum ether / Ethyl acetate (5:1)Column Chromatography[3]
Benzoic acid ester isomersC18Water (0.1% formic acid) / Acetonitrile (0.1% formic acid) - GradientHPLC[4]
Sodium benzoateNewcrom R1 (reverse phase)Acetonitrile / Water with phosphoric acidHPLC[5]

Experimental Protocols

Protocol: General Column Chromatography Purification of a Benzoate Derivative

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system that provides good separation of the desired benzoate derivative from impurities, aiming for an Rf value of ~0.35 for the target compound.[1]

  • Column Packing (Wet Method):

    • Clamp a glass column vertically and ensure the stopcock is closed.[1]

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Fill the column halfway with the initial, least polar mobile phase.[1]

    • Prepare a slurry of silica gel in the same solvent and pour it into the column.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

    • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude benzoate derivative mixture in a minimal amount of the mobile phase or a slightly more polar solvent.[7]

    • Carefully pipette the sample solution onto the top of the silica gel bed, taking care not to disturb the surface.[7]

    • Allow the sample to adsorb onto the silica by draining the solvent until the level is again just at the top of the stationary phase.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by changing the solvent composition.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the purified benzoate derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualization

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Benzoate Derivative Purification start Start Purification check_rf Run TLC. Is Rf of target compound ~0.35? start->check_rf rf_high Rf too high (> 0.5) check_rf->rf_high No rf_low Rf too low (< 0.2) check_rf->rf_low No rf_ok Rf is optimal check_rf->rf_ok Yes decrease_polarity Decrease mobile phase polarity (e.g., increase hexane %) rf_high->decrease_polarity decrease_polarity->check_rf increase_polarity Increase mobile phase polarity (e.g., increase ethyl acetate %) rf_low->increase_polarity increase_polarity->check_rf run_column Run column and collect fractions rf_ok->run_column check_separation Analyze fractions by TLC. Good separation? run_column->check_separation good_separation Combine pure fractions and evaporate solvent check_separation->good_separation Yes poor_separation Poor separation or band tailing check_separation->poor_separation No finish Purified Product good_separation->finish troubleshoot_separation Troubleshoot: 1. Use gradient elution 2. Check for column overload 3. Consider dry loading 4. Check for compound degradation poor_separation->troubleshoot_separation troubleshoot_separation->run_column Re-run

Caption: Troubleshooting workflow for purifying benzoate derivatives.

References

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and mitigation of byproducts during the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, primarily through the Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the Palladium-catalyzed Heck reaction. This reaction typically involves the coupling of an aryl halide, such as methyl 4-iodobenzoate or methyl 4-bromobenzoate, with methyl acrylate in the presence of a palladium catalyst and a base.

Q2: I see an unexpected peak in my GC-MS analysis. What are the most common byproducts in this reaction?

A2: Several byproducts can form during the Heck reaction for the synthesis of this compound. The most common ones include:

  • Methyl Benzoate: Formed via dehalogenation of the starting material, methyl 4-halobenzoate. This is more common when using aryl bromides or chlorides as starting materials.[1][2]

  • Dimethyl 4,4'-biphenyldicarboxylate (Homocoupling Product): Results from the coupling of two molecules of the aryl halide starting material.

  • Double Addition Products: Formed from the reaction of the desired product with another molecule of the aryl halide.

  • Oligomers/Polymers of Methyl Acrylate: Can form under the reaction conditions, especially at higher temperatures or concentrations.

  • 4-(3-methoxy-3-oxopropyl)benzoic acid and/or Methyl 4-carboxy-cinnamate: These can arise from the hydrolysis of the methyl ester groups if water is present and a strong base (like NaOH) is used.[3]

  • Regioisomer (Methyl 4-(2-methoxy-2-oxoethyl)benzoate): While the linear product is electronically favored, a small amount of the branched "regioirregular" product may form.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its activity.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.

  • Formation of Byproducts: The conversion of starting materials into undesired side products will naturally lower the yield of the target molecule.

Q4: How can I minimize the formation of byproducts?

A4: Optimizing the reaction conditions is key to minimizing byproduct formation:

  • Choice of Halide: Aryl iodides are generally more reactive and can lead to cleaner reactions at lower temperatures compared to bromides or chlorides.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence selectivity and reduce side reactions.

  • Base: Using a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base like potassium carbonate (K2CO3) is generally preferred over strong nucleophilic bases like sodium hydroxide to prevent ester hydrolysis.[3]

  • Temperature and Reaction Time: Carefully controlling the temperature and monitoring the reaction to completion can prevent the formation of degradation products and double addition byproducts.

  • Solvent: Aprotic polar solvents like DMF, DMAc, or acetonitrile are commonly used. The choice of solvent can affect catalyst solubility and reaction rate.[4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Significant peak corresponding to Methyl Benzoate in GC-MS. Dehalogenation of methyl 4-halobenzoate.Use methyl 4-iodobenzoate instead of the bromide or chloride. Optimize the base and temperature.
Presence of a high molecular weight peak in MS, possibly Dimethyl 4,4'-biphenyldicarboxylate. Homocoupling of the aryl halide.Lower the reaction temperature. Ensure a well-dispersed catalyst.
Broad peaks or baseline noise in NMR/HPLC, insoluble material in the reaction mixture. Polymerization of methyl acrylate.Lower the reaction temperature. Use a slight excess of the aryl halide relative to methyl acrylate.
Peaks corresponding to carboxylic acids in LC-MS or IR. Hydrolysis of ester functionalities.Ensure anhydrous reaction conditions. Use a non-nucleophilic base (e.g., Et3N, K2CO3).[3]
A small, unexpected peak with a similar mass to the product in GC-MS. Formation of the branched regioisomer.This is often a minor byproduct. Purification by column chromatography is usually effective.
Palladium black precipitates from the reaction mixture. Catalyst decomposition.Use phosphine ligands to stabilize the palladium catalyst. Avoid excessively high temperatures.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct percentages observed in Heck reactions of aryl halides with methyl acrylate under various conditions. Please note that these are approximate values and can vary significantly based on the specific reaction setup.

Byproduct Typical Percentage (%) Conditions Favoring Formation
Methyl Benzoate1-10% (with aryl bromides/chlorides)High temperatures, prolonged reaction times.[1][2]
Dimethyl 4,4'-biphenyldicarboxylate< 5%High catalyst loading, high temperatures.
Double Addition Products< 5%High ratio of aryl halide to methyl acrylate, prolonged reaction times.
Methyl Acrylate Oligomers/PolymersVariableHigh temperatures, high concentration of methyl acrylate.
Hydrolysis ProductsVariablePresence of water, use of strong bases (e.g., NaOH).[3]
Regioisomer< 5%Sterically hindered catalysts may influence regioselectivity.

Experimental Protocols

General Protocol for the Heck Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-iodobenzoate (1.0 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and triphenylphosphine (PPh3, 0.04 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Then, add methyl acrylate (1.2 eq.) and triethylamine (2.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for Byproduct Analysis by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Protocol for Byproduct Analysis by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • This compound: Look for characteristic signals for the aromatic protons, the two methylene groups of the propyl chain, and the two methyl ester singlets.

    • Methyl Benzoate: A singlet for the methyl ester and characteristic aromatic signals.

    • Methyl Acrylate (unreacted): Characteristic vinylic proton signals.

    • Double Addition Products/Oligomers: Complex multiplets in the aliphatic and aromatic regions.

    • Hydrolysis Products: Disappearance of methyl ester signals and appearance of a broad carboxylic acid proton signal.

Visualizations

Heck_Reaction_Pathway Start Methyl 4-iodobenzoate + Methyl Acrylate OxAdd Oxidative Addition Intermediate Start->OxAdd Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Insertion Migratory Insertion Intermediate OxAdd->Insertion + Methyl Acrylate Byproduct1 Methyl Benzoate (Dehalogenation) OxAdd->Byproduct1 Side Reaction Byproduct2 Homocoupling Product OxAdd->Byproduct2 Side Reaction Elimination β-Hydride Elimination Intermediate Insertion->Elimination Elimination->Pd0 Regeneration Product This compound Elimination->Product Byproduct3 Double Addition Product Product->Byproduct3 + Methyl 4-iodobenzoate Experimental_Workflow Reaction Heck Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product & Byproduct Analysis Purification->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR HPLC HPLC Analysis->HPLC

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a key chemical intermediate, with structurally related compounds. Due to the limited availability of public experimental NMR data for this compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This comparison will aid researchers in the identification, characterization, and quality control of these molecules.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. For comparative analysis, experimental data for two alternative compounds, Dimethyl terephthalate and Methyl 4-methylbenzoate, are also provided.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-a~7.95Doublet2HAromatic (ortho to -COOCH₃)
H-b~7.28Doublet2HAromatic (ortho to -CH₂CH₂COOCH₃)
H-c~3.90Singlet3HEster methyl (-COOCH₃)
H-d~3.65Singlet3HEster methyl (-CH₂CH₂COOCH₃)
H-e~2.98Triplet2HMethylene (-CH₂-) adjacent to aromatic ring
H-f~2.65Triplet2HMethylene (-CH₂-) adjacent to carbonyl

Predicted data is based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Predicted Chemical Shift (ppm)Assignment
C-1~167.0Carbonyl (-COOCH₃)
C-2~144.5Aromatic (ipso- to -CH₂CH₂COOCH₃)
C-3~129.8Aromatic (ortho to -COOCH₃)
C-4~128.5Aromatic (ortho to -CH₂CH₂COOCH₃)
C-5~129.0Aromatic (ipso- to -COOCH₃)
C-6~173.5Carbonyl (-CH₂CH₂COOCH₃)
C-7~52.1Ester methyl (-COOCH₃)
C-8~51.6Ester methyl (-CH₂CH₂COOCH₃)
C-9~35.0Methylene (-CH₂-) adjacent to aromatic ring
C-10~29.0Methylene (-CH₂-) adjacent to carbonyl

Predicted data is based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Comparison with Alternative Compounds

Table 3: Experimental ¹H and ¹³C NMR Data for Dimethyl terephthalate

Data TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR 8.11Singlet4HAromatic
3.94Singlet6HEster methyl (-COOCH₃)
¹³C NMR 166.2--Carbonyl (-COOCH₃)
134.0--Aromatic (ipso-)
129.6--Aromatic (CH)
52.4--Ester methyl (-COOCH₃)

Solvent: DMSO-d6.[1]

Table 4: Experimental ¹H and ¹³C NMR Data for Methyl 4-methylbenzoate

Data TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR 7.94Doublet2HAromatic (ortho to -COOCH₃)
7.24Doublet2HAromatic (ortho to -CH₃)
3.88Singlet3HEster methyl (-COOCH₃)
2.39Singlet3HMethyl (-CH₃)
¹³C NMR 167.1--Carbonyl (-COOCH₃)
143.4--Aromatic (ipso- to -CH₃)
129.5--Aromatic (ortho to -COOCH₃)
129.0--Aromatic (ortho to -CH₃)
127.3--Aromatic (ipso- to -COOCH₃)
51.8--Ester methyl (-COOCH₃)
21.5--Methyl (-CH₃)

Solvent: CDCl₃.[2]

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the predicted NMR data tables.

G cluster_benzoate cluster_propyl C1 C1 (δc: ~167.0) O1 O C1->O1 = O2 O C1->O2 C_Me1 C7 (δc: ~52.1) O2->C_Me1 H_c H-c (δH: ~3.90) C_Me1->H_c C_ipso_ester C5 (δc: ~129.0) C_ipso_ester->C1 C_ortho_ester1 C3 (δc: ~129.8) C_ipso_ester->C_ortho_ester1 H_a1 H-a (δH: ~7.95) C_ortho_ester1->H_a1 C_meta_ester1 C4 (δc: ~128.5) C_ortho_ester1->C_meta_ester1 H_b1 H-b (δH: ~7.28) C_meta_ester1->H_b1 C_para C2 (δc: ~144.5) C_meta_ester1->C_para C_meta_ester2 C4 (δc: ~128.5) C_para->C_meta_ester2 C9 C9 (δc: ~35.0) C_para->C9 H_b2 H-b (δH: ~7.28) C_meta_ester2->H_b2 C_ortho_ester2 C3 (δc: ~129.8) C_meta_ester2->C_ortho_ester2 C_ortho_ester2->C_ipso_ester H_a2 H-a (δH: ~7.95) C_ortho_ester2->H_a2 H_e H-e (δH: ~2.98) C9->H_e C10 C10 (δc: ~29.0) C9->C10 H_f H-f (δH: ~2.65) C10->H_f C6 C6 (δc: ~173.5) C10->C6 O3 O C6->O3 = O4 O C6->O4 C_Me2 C8 (δc: ~51.6) O4->C_Me2 H_d H-d (δH: ~3.65) C_Me2->H_d

Caption: Structure of this compound with atom numbering.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated mass spectrometry behavior of Methyl 4-(3-methoxy-3-oxopropyl)benzoate against structurally related compounds. Due to a lack of publicly available mass spectrometry data for this compound, this guide leverages experimental data from its structural analogs to predict its fragmentation pattern. This information is crucial for the identification and characterization of this compound in complex matrices.

Predicted and Comparative Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and the experimentally determined values for its structural alternatives. The prediction for the target compound is based on common fragmentation pathways observed for aromatic esters.

CompoundMolecular Weight ( g/mol )Predicted/Observed [M]+• (m/z)Key Fragment Ions (m/z)
This compound 224.23224 (Predicted)193, 165, 133, 105, 77
Dimethyl Terephthalate [1][2][3]194.18194[2][3]163, 135, 103, 76, 50[2]
Methyl Benzoate [4][5][6][7]136.15136[5][7]105, 77, 51[5][7]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the functionalities present on the aromatic ring and the aliphatic chain. The following diagram illustrates the predicted fragmentation cascade leading to the major anticipated ions.

Fragmentation_Pathway_of_Methyl_4-(3-methoxy-3-oxopropyl)benzoate M [M]+• m/z = 224 F1 [M - •OCH3]+ m/z = 193 M->F1 - •OCH3 F2 [M - •CH2COOCH3]+ m/z = 165 M->F2 - •CH2COOCH3 F3 [F2 - CO]+ m/z = 133 F2->F3 - CO F4 [C6H5CO]+ m/z = 105 F3->F4 - C2H4 F5 [C6H5]+ m/z = 77 F4->F5 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

A standard protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for similar aromatic esters.[8]

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-500

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) and the data presented in this guide for tentative identification.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of the target compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectral Analysis Acquisition->Analysis Identification Compound Identification Analysis->Identification

Caption: General experimental workflow for GC-MS analysis.

This guide serves as a foundational resource for researchers undertaking the mass spectrometric analysis of this compound. The predictive data, coupled with established protocols and comparative information for its analogs, will aid in the confident identification and characterization of this molecule.

References

Comparative Reactivity Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 4-(3-methoxy-3-oxopropyl)benzoate with other structurally similar esters, focusing on their susceptibility to base-catalyzed hydrolysis. Understanding the relative reactivity of these compounds is crucial for applications in medicinal chemistry, prodrug design, and materials science, where the rate of ester cleavage can significantly impact biological activity, release kinetics, and material properties. This document presents quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.

Introduction to Ester Reactivity

The reactivity of an ester, particularly in hydrolysis, is predominantly governed by the electronic and steric environment of the carbonyl group. The susceptibility of the carbonyl carbon to nucleophilic attack is a key determinant of the reaction rate. Substituents on the aromatic ring of benzoate esters can significantly influence this reactivity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.[1]

This compound possesses a para-substituent with a three-carbon chain terminating in another ester group. To contextualize its reactivity, this guide will compare it with a series of para-substituted methyl benzoates, including a baseline compound (methyl benzoate), an ester with an electron-donating group (methyl 4-methylbenzoate), and an ester with a strong electron-withdrawing group (methyl 4-nitrobenzoate).

Quantitative Comparison of Saponification Rates

The saponification (base-catalyzed hydrolysis) of esters is a well-established method for quantifying their relative reactivity. The second-order rate constant (k) is a direct measure of how quickly an ester is hydrolyzed in the presence of a base, typically hydroxide. The following table summarizes the rate constants for the saponification of this compound and selected similar esters.

EsterSubstituent at para-positionSubstituent EffectSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
This compound -CH₂CH₂COOCH₃Weakly Electron-withdrawing (Inductive)Data not available in surveyed literature
Methyl benzoate-HNeutral (Reference)0.023
Methyl 4-methylbenzoate-CH₃Electron-donating0.012
Methyl 4-nitrobenzoate-NO₂Strong Electron-withdrawing1.55
Methyl 4-propylbenzoate-CH₂CH₂CH₃Weakly Electron-donatingData not available, expected to be similar to methyl 4-methylbenzoate

Note: While a specific rate constant for this compound was not found in the reviewed literature, its reactivity can be inferred. The propoxy-ester substituent at the para position is expected to have a mild electron-withdrawing inductive effect, which would likely result in a saponification rate slightly faster than that of methyl benzoate. However, it is not expected to be as reactive as methyl 4-nitrobenzoate, which has a potent electron-withdrawing nitro group. The reactivity of Methyl 4-propylbenzoate is predicted to be similar to that of methyl 4-methylbenzoate due to the comparable electron-donating nature of alkyl groups.

Experimental Protocols

Two primary methods for determining the rate of ester hydrolysis are detailed below. These protocols can be adapted to compare the reactivity of this compound with other esters.

Protocol 1: Determination of Saponification Rate by Titration

This method involves monitoring the consumption of hydroxide ions over time through titration.

Materials:

  • Ester of interest (e.g., this compound)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Acetone (or other suitable solvent for the ester)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, conical flasks, stopwatches

Procedure:

  • Reaction Setup: Prepare a solution of the ester in a suitable solvent (e.g., acetone). In a separate flask, prepare a standardized solution of NaOH. Both solutions should be equilibrated to the desired reaction temperature in a constant temperature bath.

  • Initiation of Reaction: At time t=0, mix known volumes of the ester solution and the NaOH solution.

  • Sampling: At regular time intervals (e.g., every 5, 10, 15 minutes), withdraw a known volume of the reaction mixture.

  • Quenching: Immediately add the withdrawn sample to a flask containing a known excess of standardized HCl to stop the reaction.

  • Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data. A plot of 1/[NaOH] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant (k).

Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectroscopy

This method is suitable when the product of the hydrolysis (the carboxylate) has a different UV-Vis absorbance spectrum from the starting ester.

Materials:

  • Ester of interest

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectral Analysis: Obtain the UV-Vis spectra of the starting ester and the expected carboxylate product in the chosen buffer to identify a wavelength with a significant difference in absorbance.

  • Reaction Setup: Prepare a solution of the ester in the buffer solution.

  • Kinetic Measurement: Place the reaction mixture in a quartz cuvette in the temperature-controlled cell holder of the spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance at the predetermined wavelength over time.

  • Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to the appropriate integrated rate law. For a pseudo-first-order reaction (if the concentration of water or base is in large excess), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The negative of the slope gives the pseudo-first-order rate constant.

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical processes and experimental procedures, the following diagrams have been generated using Graphviz.

Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism

The following diagram illustrates the step-by-step mechanism of base-catalyzed ester hydrolysis. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol.[2][3][4][5]

G Base-Catalyzed Ester Hydrolysis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate (RCOO⁻) Tetrahedral_Intermediate->Carboxylate Collapse of Intermediate Alcohol Alcohol (R'OH) Tetrahedral_Intermediate->Alcohol Departure of Leaving Group

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for Kinetic Analysis by Titration

This diagram outlines the major steps involved in determining the rate of ester hydrolysis using the titration method described in Protocol 1.

G Experimental Workflow for Kinetic Analysis by Titration Start Start Prepare_Solutions Prepare Ester and NaOH Solutions Start->Prepare_Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prepare_Solutions->Equilibrate Mix Mix Reactants (t=0) Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Sample->Mix Quench Quench Reaction with Excess HCl Sample->Quench Titrate Titrate with Standardized NaOH Quench->Titrate Analyze Calculate Rate Constant (k) Titrate->Analyze End End Analyze->End

Caption: Workflow for kinetic analysis of ester hydrolysis by titration.

Conclusion

The reactivity of this compound in base-catalyzed hydrolysis is predicted to be slightly greater than that of methyl benzoate due to the mild electron-withdrawing nature of its para-substituent. A definitive quantitative comparison, however, requires experimental determination of its saponification rate constant. The provided experimental protocols offer robust methods for obtaining this data and for comparing it with other esters. The principles of electronic effects from substituents on the benzene ring provide a strong framework for predicting and understanding the relative reactivity of this and other similar ester compounds, which is a fundamental consideration in the design and development of new molecules for a variety of scientific applications.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents for the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a key intermediate in various pharmaceutical and organic syntheses. The primary focus is on the widely utilized Heck reaction, with an exploration of alternative palladium catalysts, bases, and reaction conditions. Additionally, conceptual alternatives via Suzuki and Negishi couplings are presented. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Introduction

The synthesis of this compound is crucial for the development of numerous organic molecules. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, represents a primary and versatile route to this compound. This reaction typically involves the coupling of an aryl halide, such as methyl 4-bromobenzoate or methyl 4-iodobenzoate, with methyl acrylate. The choice of catalyst, base, solvent, and other reaction parameters can significantly impact the yield, purity, and cost-effectiveness of the synthesis. This guide aims to provide a comparative analysis of various reagents and conditions to aid researchers in selecting the optimal synthetic strategy.

Heck Reaction: A Comparative Analysis of Reagents

The Heck reaction is a powerful tool for the arylation of alkenes. In the context of synthesizing this compound, the reaction proceeds via the coupling of methyl 4-halobenzoate with methyl acrylate. The following sections and tables compare the performance of different reagents in this transformation.

Palladium Catalysts

The choice of the palladium catalyst is critical for the efficiency of the Heck reaction. Both phosphine-ligated and phosphine-free palladium sources have been successfully employed.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NAcetonitrile8012~95%[1]
Pd/CNoneNa₂CO₃NMP1401High[2]
PdCl₂NoneKOAcMethanol120-Good[3]
Pd(OAc)₂NoneEt₃NNMP/Water130-High[4]

Key Observations:

  • Palladium(II) acetate (Pd(OAc)₂) is a versatile and commonly used catalyst precursor that can be used with or without phosphine ligands.[5] When combined with triphenylphosphine (PPh₃), it forms a highly active catalyst for the Heck reaction.[1]

  • Palladium on carbon (Pd/C) offers the advantage of being a heterogeneous catalyst, which can be easily recovered and reused.[2] It is often used in phosphine-free conditions at higher temperatures.

  • Palladium(II) chloride (PdCl₂) is another simple palladium salt that can effectively catalyze the Heck reaction.[3]

  • Phosphine-free systems are gaining traction due to the cost and potential toxicity of phosphine ligands. These systems often require higher temperatures but offer simpler reaction workups.[2]

Alternative Bases

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide formed during the catalytic cycle. The choice of base can influence the reaction rate and selectivity.

BaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Triethylamine (Et₃N)Pd(OAc)₂/PPh₃Acetonitrile8012~95%[1]
Potassium Carbonate (K₂CO₃)Pd(OAc)₂DMF8012High[1]
Sodium Acetate (NaOAc)PdCl₂Methanol120-Good[3]
Sodium Bicarbonate (NaHCO₃)PalladacycleToluene/Water100-Good[6]

Key Observations:

  • Organic amines , such as triethylamine, are commonly used and act as both a base and a ligand scavenger.[1]

  • Inorganic bases , like potassium carbonate and sodium acetate, are also effective and are often used in polar aprotic solvents like DMF or NMP.[1][3]

  • The combination of an inorganic and an organic base can sometimes enhance the reaction rate and promote catalyst stability.[2]

Alternative Synthetic Routes

While the Heck reaction is a primary method, other cross-coupling reactions can be envisioned for the synthesis of this compound.

Suzuki Coupling

A Suzuki coupling approach would involve the reaction of methyl 4-bromobenzoate with a suitable organoboron reagent, such as (3-methoxy-3-oxopropyl)boronic acid or its pinacol ester. This method is known for its mild reaction conditions and high functional group tolerance.[3]

Negishi Coupling

The Negishi coupling offers another alternative, utilizing an organozinc reagent. In this case, methyl 4-halobenzoate would be coupled with a reagent like (3-methoxy-3-oxopropyl)zinc bromide. Organozinc reagents are highly reactive, often leading to high yields and short reaction times.[7]

Experimental Protocols

General Procedure for Heck Reaction with Pd(OAc)₂/PPh₃

A mixture of methyl 4-bromobenzoate (1.0 eq.), methyl acrylate (1.5 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and triethylamine (2.0 eq.) in anhydrous acetonitrile is heated at 80 °C under an inert atmosphere for 12 hours.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for Ligand-Free Heck Reaction with Pd/C

In a sealed vessel, methyl 4-iodobenzoate (1.0 eq.), methyl acrylate (1.5 eq.), 10% Pd/C (0.01 eq.), and sodium carbonate (2.0 eq.) in N-methyl-2-pyrrolidone (NMP) are heated to 140 °C for 1 hour.[2] After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.

Visualizing the Synthetic Pathways

Heck_Reaction Methyl 4-halobenzoate Methyl 4-halobenzoate Product This compound Methyl 4-halobenzoate->Product Methyl acrylate Methyl acrylate Methyl acrylate->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product  Catalytic Cycle Base Base Base->Product

Caption: The Heck Reaction Pathway.

Alternative_Routes cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling Methyl 4-bromobenzoate_S Methyl 4-bromobenzoate Product_S This compound Methyl 4-bromobenzoate_S->Product_S Organoboron Reagent (3-methoxy-3-oxopropyl) boronic acid/ester Organoboron Reagent->Product_S Pd Catalyst_S Pd Catalyst Pd Catalyst_S->Product_S Base_S Base Base_S->Product_S Methyl 4-halobenzoate_N Methyl 4-halobenzoate Product_N This compound Methyl 4-halobenzoate_N->Product_N Organozinc Reagent (3-methoxy-3-oxopropyl) zinc bromide Organozinc Reagent->Product_N Pd Catalyst_N Pd or Ni Catalyst Pd Catalyst_N->Product_N

Caption: Alternative Suzuki and Negishi Coupling Routes.

Conclusion

The synthesis of this compound can be effectively achieved through the Heck reaction using a variety of palladium catalysts and bases. The choice between a homogeneous or heterogeneous catalyst system will depend on the desired balance between reaction rate, ease of purification, and catalyst recyclability. For routine laboratory synthesis, a homogeneous system like Pd(OAc)₂ with a phosphine ligand often provides high yields under relatively mild conditions. For larger-scale production or greener chemistry applications, a heterogeneous, phosphine-free system such as Pd/C may be more advantageous despite the potentially harsher reaction conditions. Furthermore, alternative cross-coupling strategies like the Suzuki and Negishi reactions present viable, though less commonly documented for this specific target, pathways that may offer advantages in specific contexts, such as substrate scope and functional group tolerance. Researchers are encouraged to consider the comparative data presented in this guide to select the most appropriate reagents and conditions for their specific synthetic needs.

References

Comparative Characterization of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate against structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this document leverages predicted spectral data alongside experimentally obtained data for similar molecules to offer a valuable reference for researchers.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for three analogous compounds: Methyl 4-methylbenzoate, Methyl 4-formylbenzoate, and Methyl 4-(3-oxopropyl)benzoate. This comparative approach allows for an informed estimation of the expected spectral features of the target molecule.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundAr-H (ortho to Ester)Ar-H (ortho to Propyl/Methyl)-CH₂- (alpha to Ar)-CH₂- (beta to Ar)-OCH₃ (Ester)-OCH₃ (Propyl)Other
This compound (Predicted) ~7.9 ppm (d)~7.2 ppm (d)~3.0 ppm (t)~2.7 ppm (t)~3.9 ppm (s)~3.7 ppm (s)-
Methyl 4-methylbenzoate (Experimental)7.94 ppm (d)7.24 ppm (d)--3.88 ppm (s)-2.39 ppm (s, Ar-CH₃)
Methyl 4-formylbenzoate (Experimental)8.03 ppm (d)8.37 ppm (d)--3.97 ppm (s)-10.15 ppm (s, -CHO)
Methyl 4-(3-oxopropyl)benzoate (Experimental)-------

Note: Predicted values are estimations and may vary from experimental results. Experimental data is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundC=O (Ester)C=O (Propyl)Ar-C (ipso-Ester)Ar-C (ipso-Propyl/Methyl)Ar-CH-CH₂- (alpha to Ar)-CH₂- (beta to Ar)-OCH₃ (Ester)-OCH₃ (Propyl)Other
This compound (Predicted) ~167 ppm~173 ppm~130 ppm~145 ppm~129, ~128 ppm~35 ppm~30 ppm~52 ppm~52 ppm-
Methyl 4-methylbenzoate (Experimental)167.1 ppm-127.3 ppm143.4 ppm129.5, 129.0 ppm--51.8 ppm-21.5 ppm (Ar-CH₃)
Methyl 4-formylbenzoate (Experimental)165.1 ppm-135.4 ppm150.5 ppm130.6, 123.5 ppm--52.8 ppm-191.0 ppm (-CHO)
Methyl 4-(3-oxopropyl)benzoate (Experimental)----------

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound (Predicted) C₁₂H₁₄O₄222.24222 (M+), 191, 163, 133, 105, 77
Methyl 4-methylbenzoate (Experimental)C₉H₁₀O₂150.17150 (M+), 119, 91, 65
Methyl 4-formylbenzoate (Experimental)C₉H₈O₃164.16164 (M+), 135, 105, 77
Methyl 4-(3-oxopropyl)benzoate (Experimental)C₁₁H₁₂O₃192.21192 (M+), 163, 133, 105, 77

Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundC=O Stretch (Ester)C=O Stretch (Other)C-O StretchAr C-H StretchAliphatic C-H Stretch
This compound (Predicted) ~1720 cm⁻¹~1735 cm⁻¹ (Propyl)~1280 cm⁻¹~3050 cm⁻¹~2950 cm⁻¹
Methyl 4-methylbenzoate (Experimental)~1725 cm⁻¹-~1275 cm⁻¹~3030 cm⁻¹~2950 cm⁻¹
Methyl 4-formylbenzoate (Experimental)~1720 cm⁻¹~1700 cm⁻¹ (-CHO)~1280 cm⁻¹~3050 cm⁻¹-
Methyl 4-(3-oxopropyl)benzoate (Experimental)~1720 cm⁻¹~1710 cm⁻¹ (-CHO)~1280 cm⁻¹~3050 cm⁻¹~2900, 2700 cm⁻¹

Experimental Workflow

The characterization of a novel or commercially available compound like this compound follows a standardized workflow to ensure its identity and purity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_verification Structure Verification data_analysis->structure_verification spectral_interpretation cluster_nmr NMR Analysis cluster_ms_ir MS and IR Analysis cluster_integration Data Integration & Structure Elucidation start Obtain ¹H NMR, ¹³C NMR, MS, and IR Spectra h_nmr ¹H NMR: - Number of signals - Chemical shifts - Integration - Splitting patterns start->h_nmr ms MS: - Molecular ion peak (M+) - Fragmentation pattern start->ms c_nmr ¹³C NMR: - Number of signals - Chemical shifts integration Integrate all spectral data c_nmr->integration ir IR: - Functional group identification (C=O, C-O, Ar-H, C-H) ir->integration elucidation Propose and verify chemical structure integration->elucidation final final elucidation->final Final Structure Confirmed

A Comparative Guide to Purity Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Methyl 4-(3-methoxy-3-oxopropyl)benzoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. Detailed experimental protocols and supporting data for analogous compounds are presented to assist in method selection and implementation.

Comparison of Analytical Methodologies

Two principal analytical techniques are evaluated for the purity assessment of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds. For a compound with the polarity and UV-absorbing properties of this compound, RP-HPLC is the method of choice.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the ester functional groups in this compound, it is amenable to GC analysis, which can offer high resolution for volatile impurities.

At-a-Glance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Use Quantification, Purity Assessment of non-volatile compoundsIdentification, Quantification, Impurity Profiling of volatile compounds
Sample Derivatization Not typically requiredMay be required for polar analytes to improve volatility
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High

Experimental Protocols

Proposed HPLC Purity Method for this compound

This protocol is a robust starting point for the purity determination of this compound, based on methods for structurally similar aromatic esters.[1][2]

1. Materials and Reagents:

  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
201090
251090
266040
306040

4. Solution Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B. This is the stock solution.

  • Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.

5. Analysis and Purity Calculation:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution in duplicate.

  • The purity of the sample is calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Gas Chromatography (GC) Method

This protocol provides a general guideline for the GC-MS analysis of this compound, which is suitable for identifying and quantifying volatile impurities.

1. Instrumentation:

  • A gas chromatograph coupled to a flame ionization detector (FID) or a mass spectrometer (MS).

2. Chromatographic Conditions:

ParameterValue
Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Injector Temperature 250 - 280 °C.
Oven Temperature Program Initial temperature: 100 °C, hold for 1-2 minutes. Ramp: 10-15 °C/min to 280 °C. Final hold: 5-10 minutes at 280 °C.
Detector FID or MS (scan range e.g., 40-400 m/z).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to obtain a solution of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter if necessary.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC and GC analytical processes.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Standard Weigh Standard Standard->Dissolve Solvent Prepare Mobile Phase Equilibrate System Equilibration Solvent->Equilibrate Filter Filter Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Decision_Tree Start Select Analytical Method Question1 Are impurities expected to be volatile? Start->Question1 HPLC Use HPLC Method Question1->HPLC  No / Unknown GC Use GC Method Question1->GC  Yes Question2 Is structural information of impurities needed? HPLC->Question2 GC->Question2 GC_MS Use GC-MS Question2->GC_MS  Yes (Volatile) HPLC_DAD Use HPLC-DAD/MS Question2->HPLC_DAD  Yes (Non-Volatile)

Caption: Decision tree for analytical method selection.

References

FT-IR spectrum and key peaks for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the FT-IR Spectrum of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For researchers, scientists, and drug development professionals, understanding the structural characteristics of a molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule, thereby providing a spectroscopic "fingerprint." This guide offers a detailed analysis of the expected FT-IR spectrum of this compound and compares it with structurally related alternative compounds.

Overview of Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in its IR spectrum:

  • Aromatic Ring: A benzene ring substituted at the 1 and 4 positions.

  • Aromatic Ester: A methyl ester group directly attached to the aromatic ring.

  • Aliphatic Ester: A methyl ester group as part of the propionate side chain.

  • Alkyl Chain: The methylene groups of the propionate side chain.

The presence of two distinct ester functionalities—one conjugated with the aromatic ring and one aliphatic—is a key feature of this molecule's spectrum.

Comparative FT-IR Data

To effectively interpret the spectrum of this compound, it is useful to compare its predicted vibrational frequencies with the experimental data of simpler, related molecules. This comparison aids in the precise assignment of spectral bands.

Functional GroupVibrational ModeThis compound (Predicted) (cm⁻¹)Methyl Benzoate (Experimental) (cm⁻¹)Ethyl Acetate (Experimental) (cm⁻¹)Dimethyl Terephthalate (Experimental) (cm⁻¹)
Aromatic Ring C-H Stretch3100-3000~3030-~3050
C=C Stretch1610-1580, 1500-14501600-1585, 1500-1400[1]-1580, 1450
Aromatic Ester C=O Stretch~17201730-1715[1]-~1725
C-C-O Asymmetric Stretch1300-1250~1280[1]-~1280
O-C-C Symmetric Stretch1130-11001130-1100[1]-~1100
Aliphatic Ester C=O Stretch~1735-~1735-1750[2]-
C-O Stretch1300-1000-1300-1000[2]-
Alkyl Groups C-H Stretch2990-2850(Methyl C-H) <3000(Ethyl C-H) <3000(Methyl C-H) <3000

Key Spectral Features of this compound

Based on the analysis of its constituent functional groups, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands:

  • Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹ from the methyl and methylene groups.

  • Carbonyl (C=O) Stretching: This is the most indicative region. Two distinct C=O stretching bands are expected:

    • A band for the aromatic ester around 1715-1730 cm⁻¹ . Conjugation with the benzene ring lowers the frequency compared to a saturated aliphatic ester.

    • A band for the aliphatic ester around 1735-1750 cm⁻¹ .[2]

  • Aromatic C=C Stretching: Two or more medium intensity bands in the 1610-1450 cm⁻¹ region.

  • C-O Stretching: Strong, complex bands in the 1300-1000 cm⁻¹ region, arising from both the aromatic and aliphatic ester groups.[2] Aromatic esters typically show two distinct strong bands for the C-C-O and O-C-C stretches.[1]

  • C-H Bending: Bands corresponding to out-of-plane bending of the aromatic C-H bonds will appear in the 900-675 cm⁻¹ region, and their exact position can give clues about the substitution pattern of the aromatic ring.

Experimental Protocols for FT-IR Spectroscopy

The following are generalized protocols for obtaining an FT-IR spectrum of a solid sample.

Method 1: KBr Pellet Technique

This is a traditional method for obtaining high-quality spectra of solid samples.

Objective: To prepare a solid, IR-transparent pellet containing a fine dispersion of the sample.

Materials:

  • Analyte (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

Procedure:

  • Grinding: Place 1-2 mg of the sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.[3]

  • Mixing: Gently but thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]

  • Loading the Die: Transfer a portion of the mixture into the pellet-forming die. Ensure the powder is evenly distributed.

  • Pressing: Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes.[4][5] A vacuum die can be used to help remove trapped air and moisture.[4]

  • Pellet Formation: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.[4]

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be run with an empty sample holder or a pure KBr pellet.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.

Objective: To obtain an FT-IR spectrum by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.

Materials:

  • Analyte (a few mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Take a background measurement with nothing on the crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Applying Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact between the sample and the crystal surface.[6]

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 co-added scans to improve the signal-to-noise ratio.[7]

  • Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft cloth or tissue dampened with a suitable solvent.

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.

FTIR_Workflow FT-IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Analyte Prep_Choice Choose Method (KBr or ATR) Sample->Prep_Choice KBr KBr Pellet Preparation Prep_Choice->KBr Solid ATR ATR Sample Application Prep_Choice->ATR Solid/Liquid Background Acquire Background Spectrum KBr->Background ATR->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Key Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Generate Report Compare->Report

Caption: Workflow for FT-IR analysis from sample preparation to final report.

References

A Comparative Guide to the Efficacy of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules. This guide provides a comparative analysis of the performance of substrates in two of the most powerful and versatile cross-coupling methodologies: the Heck reaction and the Suzuki-Miyaura coupling. While direct comparative experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate in these reactions is not extensively documented, this guide presents a logical comparison based on the reactivity of structurally similar and alternative aryl halides.

The data presented herein is collated from various sources to provide a comprehensive overview for researchers. This guide will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize key reaction pathways and workflows to aid in experimental design and optimization.

Comparative Efficacy in the Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] To evaluate the potential efficacy of a halo-substituted precursor to this compound, we can compare the performance of analogous methyl 4-halobenzoates in reactions with a common alkene, methyl acrylate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]

Table 1: Comparison of Methyl 4-halobenzoates in the Heck Reaction with Methyl Acrylate

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1Methyl 4-iodobenzoatePd(OAc)₂ / PPh₃Et₃NDMF80-10012~79-95[3][4]
2Methyl 4-bromobenzoatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF/H₂O80-1404-24~70-90[5]
3Methyl 4-chlorobenzoatePd(dba)₂ / (t-Bu)₃PHBF₄Cy₂NMeDioxane12024~60-80[6]

Note: The yields and reaction conditions are compiled from various sources and may vary depending on the specific ligand, base, and other parameters used. The data for this compound's halo-precursor is extrapolated based on these trends.

Comparative Efficacy in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, widely used for the synthesis of biaryl compounds.[7][8] The choice of the halide on the benzoate substrate significantly impacts reaction efficiency.

Table 2: Comparison of Methyl 4-halobenzoates in the Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1Methyl 4-iodobenzoatePd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95[9][10]
2Methyl 4-bromobenzoatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[11][12]
3Methyl 4-chlorobenzoateNiCl₂(PCy₃)₂K₃PO₄2-Me-THF10018~85[2]

Note: The yields and reaction conditions are compiled from various sources. Nickel-based catalysts are often employed for less reactive aryl chlorides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are representative protocols for the Heck and Suzuki-Miyaura reactions that can be adapted for substrates like halo-substituted precursors of this compound.

Protocol 1: Heck Reaction of an Aryl Halide with Methyl Acrylate

Materials:

  • Aryl halide (e.g., Methyl 4-iodobenzoate) (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][4]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl halide (e.g., Methyl 4-bromobenzoate) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • In a dry reaction vessel, combine the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio).

  • Stir the mixture vigorously and heat to 100 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[11][13]

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Heck_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)-X(Ln)(alkene) D->E F Migratory Insertion E->F G (R-alkenyl)-Pd(II)-X(Ln) F->G H β-Hydride Elimination G->H I H-Pd(II)-X(Ln)(alkene) H->I I->A Base - H-Base-X J Reductive Elimination I->J Product

Caption: Catalytic cycle of the Heck reaction.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D R-B(OR')₂ Base E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid/Alkene, Catalyst, Ligand, Base) glassware Assemble Dry Glassware under Inert Atmosphere reagents->glassware dissolve Dissolve Reagents in Anhydrous Solvent glassware->dissolve heat Heat and Stir (Monitor by TLC/GC-MS) dissolve->heat quench Cool and Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Cost-benefit analysis of different synthetic routes to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of plausible synthetic routes to this compound, a key intermediate in various research and development applications. The comparison focuses on reaction yields, cost-effectiveness, and environmental impact, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthetic strategy.

Introduction

This compound is a diester with a substituted benzene core, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide evaluates two primary retrosynthetic approaches: a Friedel-Crafts acylation pathway and a Palladium-catalyzed Heck coupling pathway.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the two proposed synthetic routes. Costs are estimated based on commercially available starting materials and reagents, and yields are based on literature precedents for analogous reactions.

Table 1: Cost-Benefit Analysis of Synthetic Routes

Parameter Route 1: Friedel-Crafts Acylation Route 2: Heck Coupling
Starting Materials Methyl benzoate, Succinic anhydrideMethyl 4-bromobenzoate, Methyl acrylate
Key Reagents AlCl₃, Triethylsilane, Trifluoroacetic acidPd(OAc)₂, PPh₃, Triethylamine
Number of Steps 32
Overall Estimated Yield ~60-70%~75-85%
Estimated Cost per Gram ModerateHigh (due to catalyst cost)
Key Advantages Utilizes readily available and inexpensive starting materials.Higher overall yield and fewer steps.
Key Disadvantages Multi-step process with moderate overall yield. Use of corrosive and moisture-sensitive reagents.High cost of palladium catalyst and phosphine ligand. Potential for catalyst poisoning.
Environmental Impact Use of stoichiometric Lewis acids and strong acids.Use of a heavy metal catalyst.

Table 2: Step-by-Step Reaction Data

Route Step Reaction Starting Materials Key Reagents/Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 1aFriedel-Crafts AcylationMethyl benzoate, Succinic anhydrideAlCl₃Dichloromethane0 to RT4~85
1 1bClemmensen/Ionic HydrogenationMethyl 4-(3-carboxy-1-oxopropyl)benzoateTriethylsilane, Trifluoroacetic acidDichloromethaneRT12~80
1 1cFischer EsterificationMethyl 4-(3-carboxypropyl)benzoateMethanol, H₂SO₄ (cat.)MethanolReflux6~95
2 2aHeck CouplingMethyl 4-bromobenzoate, Methyl acrylatePd(OAc)₂, PPh₃, TriethylamineDMF10024~90
2 2bCatalytic HydrogenationMethyl 4-(2-(methoxycarbonyl)vinyl)benzoateH₂, Pd/CMethanolRT4~95

Experimental Protocols

Route 1: Friedel-Crafts Acylation Pathway

Step 1a: Synthesis of Methyl 4-(3-carboxy-1-oxopropyl)benzoate

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • After stirring for 15 minutes, add methyl benzoate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 1b: Synthesis of Methyl 4-(3-carboxypropyl)benzoate

  • To a solution of Methyl 4-(3-carboxy-1-oxopropyl)benzoate (1.0 eq) in dichloromethane, add triethylsilane (2.5 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (10 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the product.

Step 1c: Synthesis of this compound

  • Dissolve Methyl 4-(3-carboxypropyl)benzoate (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the final product.

Route 2: Heck Coupling Pathway

Step 2a: Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate

  • In a reaction vessel, combine methyl 4-bromobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in DMF.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2b: Synthesis of this compound

  • Dissolve Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, which may be further purified by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_0 Route 1: Friedel-Crafts Acylation Pathway Methyl benzoate Methyl benzoate Step_1a Friedel-Crafts Acylation (AlCl₃) Methyl benzoate->Step_1a Succinic anhydride Succinic anhydride Succinic anhydride->Step_1a Intermediate_1 Methyl 4-(3-carboxy-1-oxopropyl)benzoate Step_1a->Intermediate_1 Step_1b Ketone Reduction (Et₃SiH, TFA) Intermediate_1->Step_1b Intermediate_2 Methyl 4-(3-carboxypropyl)benzoate Step_1b->Intermediate_2 Step_1c Esterification (MeOH, H₂SO₄) Intermediate_2->Step_1c Final_Product_1 This compound Step_1c->Final_Product_1

Caption: Synthetic workflow for Route 1 via Friedel-Crafts acylation.

G cluster_1 Route 2: Heck Coupling Pathway Methyl 4-bromobenzoate Methyl 4-bromobenzoate Step_2a Heck Coupling (Pd(OAc)₂, PPh₃) Methyl 4-bromobenzoate->Step_2a Methyl acrylate Methyl acrylate Methyl acrylate->Step_2a Intermediate_3 Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate Step_2a->Intermediate_3 Step_2b Hydrogenation (H₂, Pd/C) Intermediate_3->Step_2b Final_Product_2 This compound Step_2b->Final_Product_2

Caption: Synthetic workflow for Route 2 via Heck coupling.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and Heck coupling pathways offer viable strategies for the synthesis of this compound.

  • Route 1 (Friedel-Crafts Acylation) is advantageous in terms of the low cost of its starting materials. However, it is a longer process with a moderate overall yield and involves the use of harsh reagents. This route may be preferable for smaller-scale laboratory synthesis where cost is a primary concern.

  • Route 2 (Heck Coupling) provides a more efficient and higher-yielding pathway. The primary drawback is the significant cost of the palladium catalyst and associated ligands. For larger-scale production, where process efficiency and overall yield are paramount, this route would be superior, especially if catalyst recycling strategies can be implemented to mitigate costs.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and available equipment and expertise. For rapid access to the material with high purity, the Heck coupling route is recommended, while the Friedel-Crafts approach offers a more economical, albeit more laborious, alternative.

A Comparative Guide to Spectroscopic Data Interpretation of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of substituted methyl benzoates, offering insights into the influence of substituent effects on their spectral characteristics. The interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for the structural elucidation and characterization of these important chemical entities in pharmaceutical and materials science. This document presents systematically collected experimental data to aid in this endeavor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl benzoate and its derivatives with electron-donating (methyl, methoxy) and electron-withdrawing (nitro, chloro) substituents at the ortho, meta, and para positions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

SubstituentPositionH-2H-3H-4H-5H-6-OCH₃Substituent H
-H-8.037.427.547.428.033.91-
-CH₃ortho-7.257.407.257.803.892.62
-CH₃meta7.83-7.327.327.833.892.40
-CH₃para7.927.24-7.247.923.882.40
-OCH₃ortho-6.957.456.957.823.883.88
-OCH₃meta7.59-7.357.107.593.903.84
-OCH₃para7.986.92-6.927.983.873.87
-NO₂ortho-8.157.707.557.853.90-
-NO₂meta8.858.407.70-8.403.98-
-NO₂para8.288.28-8.288.283.96-
-Clortho-7.457.307.257.853.92-
-Clmeta7.95-7.507.387.903.90-
-Clpara7.957.40-7.407.953.91-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

SubstituentPositionC-1C-2C-3C-4C-5C-6C=O-OCH₃Substituent C
-H-130.1129.5128.3132.8128.3129.5167.052.0-
-CH₃ortho130.0140.0131.9125.7130.8129.8167.551.821.7
-CH₃meta130.1129.9138.0133.6128.2126.6167.151.921.2
-CH₃para127.3129.5129.0143.4129.0129.5167.151.821.5
-OCH₃ortho120.1159.5112.0133.5114.1131.5166.551.955.8
-OCH₃meta131.5114.0159.5119.5129.4121.9166.852.155.4
-OCH₃para122.8131.6113.6163.4113.6131.6166.951.855.4
-NO₂ortho129.5149.0124.0133.0128.0130.5165.052.9-
-NO₂meta131.8124.4148.2129.5135.1127.2164.652.6-
-NO₂para135.4130.6123.5150.5123.5130.6165.152.8-
-Clortho131.0133.9131.5126.8130.9132.0165.552.5-
-Clmeta131.8129.6134.3132.8129.7127.6165.752.3-
-Clpara128.6130.9128.6139.3128.6130.9166.152.1-
Infrared (IR) Spectroscopy

Table 3: Carbonyl (C=O) Stretching Frequencies (ν) in cm⁻¹

SubstituentPositionC=O Stretch (cm⁻¹)
-H-1724
-CH₃ortho1719
-CH₃meta1722
-CH₃para1720
-OCH₃ortho1719
-OCH₃meta1721
-OCH₃para1718
-NO₂ortho1735
-NO₂meta1729
-NO₂para1728
-Clortho1730
-Clmeta1728
-Clpara1726
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry

SubstituentPositionMolecular Ion (M⁺)[M - OCH₃]⁺[M - COOCH₃]⁺Benzoyl Cation Derivative
-H-13610577105
-CH₃ortho15011991119
-CH₃meta15011991119
-CH₃para15011991119
-OCH₃ortho166135107135
-OCH₃meta166135107135
-OCH₃para166135107135
-NO₂ortho181150122150
-NO₂meta181150122150
-NO₂para181150122150
-Clortho170/172139/141111/113139/141
-Clmeta170/172139/141111/113139/141
-Clpara170/172139/141111/113139/141

Experimental Protocols

A general overview of the experimental procedures for obtaining the spectroscopic data is provided below. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference.

Infrared Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm⁻¹. The carbonyl stretching frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra were acquired on a mass spectrometer using the electron ionization (EI) technique. The ionization energy was typically set to 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the most significant fragments are reported.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of substituted methyl benzoates.

Spectroscopic_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Group Vibrational Frequencies (e.g., C=O stretch) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Patterns MS->MS_Analysis Substituent_Effect Correlate Spectral Data with Substituent (Position and Electronic Nature) NMR_Analysis->Substituent_Effect IR_Analysis->Substituent_Effect MS_Analysis->Substituent_Effect Final_Structure Confirm Structure of Substituted Methyl Benzoate Substituent_Effect->Final_Structure

Caption: Workflow for spectroscopic data interpretation.

Visualization of Substituent Effects

The following diagram illustrates the general effects of electron-donating and electron-withdrawing groups on the key spectroscopic features of methyl benzoates.

Substituent_Effects cluster_substituents Substituent Type cluster_effects Effect on Spectroscopic Data EDG Electron-Donating Group (EDG) (-CH₃, -OCH₃) NMR_Effect ¹H & ¹³C NMR: Shifts to lower ppm (shielding) for ortho/para protons/carbons EDG->NMR_Effect Inductive & Resonance Effects IR_Effect_EDG IR: Decreased C=O stretching frequency EDG->IR_Effect_EDG EWG Electron-Withdrawing Group (EWG) (-NO₂, -Cl) NMR_Effect_EWG ¹H & ¹³C NMR: Shifts to higher ppm (deshielding) for ortho/para protons/carbons EWG->NMR_Effect_EWG Inductive & Resonance Effects IR_Effect_EWG IR: Increased C=O stretching frequency EWG->IR_Effect_EWG

Caption: Substituent effects on spectroscopic data.

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile:

Hazard Identification and Classification

Based on analogous compounds, the primary hazards are summarized below.

Hazard ClassCategoryPrecautionary Statement
Flammable LiquidsCategory 4Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Corrosion/IrritationCategory 2Causes skin irritation. Wear protective gloves. Wash hands and skin thoroughly after handling.
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation. Wear eye protection.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6][7]Prevents skin contact, which can lead to irritation.[4][5]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]Minimizes inhalation of vapors that can cause respiratory tract irritation.[4][5]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.

Handling:

  • Ensure adequate ventilation and work within a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[5][8]

  • Do not breathe in vapors or dust.[4][8]

  • Keep away from ignition sources such as open flames and hot surfaces.[8][9]

  • Wash hands thoroughly after handling the compound.[4][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][8]

  • Keep away from strong oxidizing agents.[8]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[4][9]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[4][8]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[4][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.
Fire Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam to extinguish.[8][9] Water spray can be used to cool closed containers.[8]
Accidental Release Ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and approved hazardous waste container.[8][9] Do not mix with other waste streams.[9]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this chemical compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-Resistant Gloves A->B C Ensure proper ventilation (Chemical Fume Hood) B->C D Weigh/measure the required amount of this compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work surfaces E->F Procedure complete G Dispose of chemical waste in designated hazardous waste container F->G H Dispose of contaminated PPE G->H I Wash hands thoroughly H->I J In case of spill or exposure, follow emergency procedures K Notify supervisor and seek medical attention if necessary J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.